molecular formula C22H21ClN4O4 B1191724 CC-90003

CC-90003

Cat. No.: B1191724
Attention: For research use only. Not for human or veterinary use.
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Description

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Properties

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

Synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

Foundational & Exploratory

molecular structure and chemical properties of CC-90003

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to CC-90003: A Covalent ERK1/2 Inhibitor

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising RAS, RAF, MEK, and ERK, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its hyperactivation, frequently driven by mutations in genes like BRAF and KRAS, is a well-established oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and pancreatic cancers.[3][4] While inhibitors targeting upstream nodes like BRAF and MEK have achieved clinical success, particularly in BRAF-mutant melanoma, tumors harboring KRAS mutations have remained largely refractory to these agents.[2][5] This therapeutic gap underscores the need for potent inhibitors targeting the final kinase in the cascade, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][6]

This compound was engineered to meet this challenge as a potent, selective, and orally bioavailable covalent inhibitor of ERK1/2.[1][7] Its design principle centers on achieving durable and irreversible target suppression, a strategy aimed at overcoming the adaptive resistance mechanisms that often plague non-covalent inhibitors. Preclinical studies demonstrated significant promise, showcasing potent anti-tumor activity in models of KRAS-mutant cancers.[4][7] However, its clinical development was ultimately discontinued, revealing critical lessons in the complex journey from preclinical efficacy to therapeutic viability.[8][9] This guide provides a comprehensive technical overview of this compound, from its molecular architecture and mechanism of action to key experimental protocols and the translational insights gleaned from its development.

Molecular Profile and Chemical Properties

This compound is an irreversible inhibitor designed for high-affinity binding and specific covalent modification of its target kinases.[10] Its structure incorporates a reactive acrylamide warhead that engages a non-catalytic cysteine residue in the ATP binding pocket of ERK1/2.

PropertyValueSource
Chemical Formula C₂₂H₂₁F₃N₆O₂[10]
Molecular Weight 458.44 g/mol [10]
CAS Number 1621999-82-3[10]
Appearance White to off-white solid[10]
Mechanism Irreversible (Covalent) Inhibitor[8][10][11]

Mechanism of Action and Target Engagement

Covalent Inhibition of ERK1/2

The defining feature of this compound is its covalent mechanism of action, which ensures potent and sustained inhibition of ERK1/2.[5] Unlike reversible inhibitors that are subject to equilibrium dynamics, this compound forms a stable, irreversible bond with its targets. Mass spectrometry analysis has confirmed that the molecule covalently binds to specific cysteine residues—Cys183 in ERK1 and Cys164 in ERK2—located within the A-loop of the ATP binding site.[6] This covalent modification physically blocks ATP binding and locks the kinase in an inactive state, effectively shutting down its catalytic function.

Downstream Pathway Suppression

As the terminal kinase in the MAPK cascade, ERK1/2 phosphorylates a vast array of cytoplasmic and nuclear substrates, including transcription factors that drive cell proliferation. By inhibiting ERK1/2, this compound prevents the activation of these downstream effectors.[1] This leads to a halt in ERK-dependent signal transduction, ultimately resulting in the inhibition of tumor cell proliferation and, in some contexts, the induction of apoptosis.[1][2]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CC90003 This compound CC90003->ERK

Caption: The MAPK signaling pathway and the point of inhibition for this compound.

In Vitro Characterization: Potency and Selectivity

Rigorous in vitro evaluation established this compound as a highly potent and selective agent. The causality behind this extensive characterization is to build a strong preclinical safety and efficacy profile, ensuring that the observed anti-tumor effects are due to on-target inhibition and not confounding off-target activities.

Kinase Inhibitory Potency & Selectivity

Biochemical and cellular assays demonstrated that this compound strongly inhibits ERK1 and ERK2 with IC₅₀ values in the low nanomolar range (10-20 nM).[5][6][11] To assess its specificity, the compound was screened against a broad panel of 347 kinases.[2][11] The results confirmed a high degree of selectivity for ERK1/2. While most kinases were unaffected, moderate to significant inhibition (>80% at 1 µM) was observed for a small number of off-target kinases, most notably KDR, FLT3, and PDGFRα.[5][7][11]

Cellular Antiproliferative Activity

In 3-day proliferation assays across 240 cancer cell lines, this compound showed potent antiproliferative activity, particularly in cell lines with activating BRAF mutations.[5] Of 27 BRAF-mutant lines tested, 25 (93%) were sensitive to the compound (GI₅₀ < 1 µM).[5] It also demonstrated cytotoxic effects in a subset of KRAS-mutant pancreatic, lung, and colorectal cancer cell lines.[11] When compared directly to other ERK inhibitors like GDC-0994, this compound not only showed superior potency in inhibiting growth but was also more effective at inducing cell death in cell lines such as the KRAS-mutant HCT-116.[2][5]

ParameterResultDescriptionSource
ERK1/2 IC₅₀ 10-20 nMPotency in biochemical kinase assays.[5][6][11]
Kinase Panel High SelectivityScreened against 347 kinases.[2][11]
Key Off-Targets KDR, FLT3, PDGFRαInhibited at biologically relevant concentrations.[5][7][11]
Cellular Activity PotentStrong antiproliferative effects, especially in BRAF and KRAS mutant lines.[5]

Key Experimental Protocols

The trustworthiness of preclinical data relies on robust and verifiable experimental methods. The following protocols represent key decision-making and validation steps in the characterization of this compound.

Protocol: Mass Spectrometry Analysis of Covalent Binding

This protocol is designed to provide direct, unambiguous evidence of the covalent modification of ERK proteins by this compound, a self-validating system where the expected outcome is a precise mass shift.

  • Recombinant Protein Incubation:

    • Reconstitute purified, recombinant human ERK1 or ERK2 protein in an appropriate kinase buffer.

    • Incubate the protein with a molar excess of this compound (or DMSO as a vehicle control) for 1 hour at room temperature to allow for complete covalent modification.[6] The choice of a 1-hour incubation is to ensure the reaction proceeds to completion for clear endpoint analysis.

  • Sample Preparation:

    • Terminate the reaction by diluting the samples in 0.2% trifluoroacetic acid (TFA).[6]

    • Desalt the protein-drug conjugate using a C4 resin micro-pipette tip to remove excess unbound compound and buffer salts that could interfere with mass spectrometry.[6]

  • MALDI-TOF Mass Spectrometry:

    • Spot the desalted sample onto a MALDI target plate and co-crystallize with a suitable matrix, such as sinapic acid.[6]

    • Analyze the samples using a MALDI-TOF mass spectrometer. This technique is chosen for its ability to accurately measure the mass of intact proteins.

  • Data Interpretation:

    • Compare the mass spectra of the this compound-treated samples with the DMSO control samples.

    • A successful covalent binding event is confirmed by an increase in the molecular weight of the ERK protein that corresponds exactly to the molecular weight of this compound (458.44 Da).

Workflow: Target Occupancy Assessment in Preclinical Models

To bridge the gap between in vitro potency and in vivo efficacy, it is crucial to confirm that the drug engages its target within a living system. A proprietary target occupancy assay was developed to quantify the percentage of ERK bound by this compound, providing a critical pharmacokinetic/pharmacodynamic (PK/PD) link.[4][5]

Occupancy_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_result Result Interpretation Dosing 1. Dose Animal Model (e.g., PDX mouse) with this compound Collection 2. Collect Samples (PBMCs or Tumor Tissue) at specific time points Dosing->Collection Lysis 3. Prepare Cell Lysates Collection->Lysis Assay 4. Proprietary ELISA-based Assay Lysis->Assay Quantify 5. Quantify Free (Unbound) ERK vs. Total ERK Assay->Quantify Result Calculate % Target Occupancy (Correlate with Dose and Efficacy) Quantify->Result

Caption: Workflow for determining in vivo target occupancy of this compound.

Preclinical Efficacy and Translational Insights

This compound demonstrated significant anti-tumor activity in various in vivo models. In a xenograft model using the HCT-116 colorectal cancer cell line, oral administration of this compound resulted in dose-dependent tumor growth inhibition, with a minimally efficacious dose identified at 50 mg/kg once daily.[5][7]

A pivotal finding emerged from combination studies. While many targeted therapies provide only transient tumor control, the combination of this compound with the chemotherapeutic agent docetaxel led to complete tumor regression and, critically, prevented tumor regrowth after treatment cessation in a KRAS-mutant lung cancer patient-derived xenograft (PDX) model.[4][5][6][7] This durable response was mechanistically linked to the modulation of a "stemness gene network," suggesting the combination therapy may effectively target and eliminate cancer stem cells, which are often responsible for tumor relapse.[2][5][7]

Clinical Translation and Discontinuation

Based on its robust preclinical profile, this compound advanced into a first-in-human, Phase Ia clinical trial for patients with advanced BRAF or RAS-mutant solid tumors (NCT02313012).[7][8] The study successfully established a maximum tolerated dose (MTD) of 120 mg/day.[8] Furthermore, the target occupancy assay confirmed excellent target engagement in patients, with levels of free ERK in peripheral blood mononuclear cells reduced by ≥80% at doses of 80 mg/day and higher.[8]

Despite achieving its pharmacodynamic goal, the trial was terminated due to a disconnect between target engagement and clinical benefit.[9] No objective responses (i.e., tumor shrinkage by RECIST criteria) were observed.[8] The program was halted due to this lack of efficacy, compounded by an unfavorable pharmacokinetic profile and the emergence of unanticipated dose-limiting neurotoxicities, including dizziness, gait disturbance, and paresthesias.[8][9]

Conclusion

This compound stands as a meticulously characterized covalent inhibitor of ERK1/2, distinguished by its high potency, selectivity, and compelling preclinical efficacy, particularly in combination with chemotherapy. Its development provided a validated chemical tool for probing ERK biology and demonstrated that covalent inhibition is a viable strategy for durable target suppression. However, the story of this compound is also a critical case study for drug development professionals. It starkly illustrates that achieving profound target engagement in humans does not guarantee clinical efficacy and highlights the perpetual challenge of translating promising preclinical findings into safe and effective therapies. The insights gained from its journey—from rational design to clinical discontinuation—continue to inform the ongoing development of next-generation MAPK pathway inhibitors.

References

  • Aronchik, I., Dai, Y., Labenski, M., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. [Link]

  • National Cancer Institute. (n.d.). Definition of ERK inhibitor this compound. NCI Drug Dictionary. [Link]

  • Aronchik, I., Dai, Y., Labenski, M., et al. (2026). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. ResearchGate. [Link]

  • CovalX. (2018). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. [Link]

  • Aronchik, I., Dai, Y., Labenski, M., et al. (2018). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. [Link]

  • Aronchik, I., Dai, Y., Labenski, M., et al. (2018). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. PubMed. [Link]

  • Aronchik, I., Dai, Y., Labenski, M., et al. (n.d.). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. [Link]

  • Shapiro, G. I., et al. (2017). A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors. ASCO Publications. [Link]

  • Vema, A., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PMC. [Link]

Sources

Targeting the Node: The Role of CC-90003 in Inhibiting KRAS-Mutant Tumor Growth

[1][2][3][4]

Executive Summary

The therapeutic targeting of KRAS-mutant tumors remains one of oncology’s most significant challenges.[1] While direct KRAS G12C inhibitors have entered the clinic, the vast majority of KRAS variants (G12D, G12V, G13D) lack approved direct inhibitors. Consequently, downstream inhibition of the MAPK pathway remains a critical strategy.

This compound represents a distinct class of therapeutic: a covalent, irreversible inhibitor of ERK1/2 . Unlike reversible ATP-competitive inhibitors, this compound forms a covalent bond with a conserved cysteine residue in the ERK active site, theoretically silencing the pathway more durably. This guide analyzes the mechanistic role of this compound, its preclinical efficacy in KRAS-driven models, and the technical protocols required to validate its activity.

Mechanistic Architecture: The Covalent Advantage

The MAPK Signaling Cascade

In KRAS-mutant tumors, constitutive activation of RAS recruits RAF kinases to the membrane, triggering the MEK-ERK phosphorylation cascade. ERK1/2 (Extracellular Signal-Regulated Kinase) serves as the terminal node of this pathway. Upon phosphorylation, ERK translocates to the nucleus to phosphorylate transcription factors (e.g., ELK1, c-Fos) that drive proliferation and survival.

This compound Mechanism of Action

This compound distinguishes itself from earlier ERK inhibitors (e.g., GDC-0994) through its binding mode. It acts as an irreversible inhibitor by forming a covalent bond with Cys183 of ERK1 and Cys164 of ERK2. This covalent occupancy prevents substrate phosphorylation and downstream signaling output, even in the presence of high upstream flux driven by mutant KRAS.

Visualization: MAPK Pathway & this compound Intervention

MAPK_PathwayRTKRTK (EGFR/HER2)KRASKRAS (Mutant)RTK->KRAS ActivationRAFRAF (A/B/C)KRAS->RAF Constitutive SignalMEKMEK1/2RAF->MEK PhosphorylationERKERK1/2MEK->ERK PhosphorylationNucleusNucleus(Transcription Factors)ERK->Nucleus TranslocationCC90003This compound(Covalent Inhibitor)CC90003->ERK Covalent Binding(Cys183/Cys164)ProliferationTumor Growth &SurvivalNucleus->Proliferation

Figure 1: The MAPK signaling cascade illustrating the terminal node intervention by this compound. By covalently binding to ERK1/2, this compound blocks the final output of the KRAS-driven pathway.[2]

Preclinical Efficacy Profile

In Vitro Potency

This compound demonstrates broad efficacy across KRAS- and BRAF-mutant cell lines. In comparative studies, it has shown superior potency to reversible ERK inhibitors, likely due to its extended residence time on the target.

Table 1: Comparative Efficacy in KRAS-Mutant Models

Cell LineMutation TypeThis compound ResponseReversible ERK Inhibitor (e.g., GDC-0994)Outcome
HCT-116 KRAS G13DApoptosis (>1 µM)CytostasisThis compound induces cell death; others slow growth.[3]
A549 KRAS G12SGrowth Inhibition Moderate InhibitionPotent anti-proliferative effect.
MIA PaCa-2 KRAS G12CHigh Sensitivity VariableStrong inhibition of downstream p-RSK.
BRAF Mutants V600E93% Sensitive High SensitivityBroad activity across MAPK-driven tumors.
In Vivo & Combination Strategies

Monotherapy with MAPK inhibitors often leads to adaptive resistance via feedback loops (e.g., loss of ERK-dependent negative feedback on RTKs). However, this compound has shown unique synergy in vivo:

  • Xenografts: Dose-dependent tumor growth inhibition in HCT-116 and PDX models.[3][4][5]

  • Combination: In KRAS-mutant lung PDX models, the combination of This compound + Docetaxel resulted in full tumor regression and prevented regrowth post-treatment.[3][4][6][2][5] This effect is linked to the modulation of stemness gene networks, suggesting this compound may sensitize a subpopulation of drug-tolerant cells.

Technical Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with internal validation steps ("self-validating") to confirm target engagement and physiological relevance.

Protocol 1: Covalent Occupancy Assay (Intact Protein Mass Spectrometry)

Rationale: Unlike Western blots which measure phosphorylation, this assay directly validates the physical covalent bond between this compound and ERK.

Workflow:

  • Sample Prep: Treat KRAS-mutant cells (e.g., HCT-116) with this compound (100 nM - 1 µM) for 1-4 hours. Include a DMSO control.[5]

  • Lysis: Lyse cells in non-denaturing buffer.

  • Incubation (Validation Step): Incubate lysates with an excess of fresh this compound ex vivo.

    • Logic: If the target was fully occupied in vivo, the ex vivo spike will not bind further. If the target was free, the spike will bind.

  • Analysis: Perform intact protein LC-MS.

  • Readout: Look for the mass shift corresponding to the molecular weight of this compound (+458.44 Da).[5]

    • Validation Criterion: A mass shift in the treated sample before the spike confirms in vivo binding.

Protocol 2: 3D Spheroid Growth & Viability Assay

Rationale: 2D cultures often overestimate kinase inhibitor efficacy. 3D spheroids better mimic the tumor microenvironment and drug penetration barriers.

Workflow:

  • Seeding: Seed 3,000 HCT-116 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 200xg for 5 min to center cells.

  • Formation: Incubate for 72 hours to allow tight spheroid formation (check for diameter >300 µm).

  • Treatment: Treat with serial dilutions of this compound (0.01 µM to 10 µM). Refresh media/drug every 3 days.

  • Imaging (Validation Step): Image spheroids on Day 0, 3, and 7 using brightfield microscopy to track diameter (Growth Delay).

  • Endpoint: On Day 7, add CellTiter-Glo® 3D reagent. Shake for 5 min, incubate for 25 min.

  • Readout: Measure Luminescence.

    • Validation Criterion: The IC50 in 3D should be 5-10x higher than 2D. If 3D IC50 ≈ 2D IC50, suspect assay failure or lack of spheroid density.

Overcoming Resistance: The Feedback Loop Challenge

A critical limitation of ERK inhibition is the relief of negative feedback. Normally, ERK phosphorylates upstream components (like EGFR or SOS) to dampen signaling. Inhibiting ERK removes this brake, leading to RTK hyperactivation.

Visualization: Feedback & Resistance Mechanisms

Feedback_LoopCC90003This compoundERK_InhibitedERK (Inhibited)CC90003->ERK_Inhibited InhibitsFeedback_LossLoss of NegativeFeedbackERK_Inhibited->Feedback_Loss CausesRTK_UpRTK Upregulation(EGFR/FGFR)Feedback_Loss->RTK_Up ReactivatesRTK_Up->ERK_Inhibited AttemptedReactivationBypassBypass Signaling(PI3K/AKT)RTK_Up->Bypass TriggersResistanceAdaptive ResistanceBypass->Resistance Survival

Figure 2: The paradox of ERK inhibition. Blocking ERK relieves negative feedback, causing upregulation of RTKs and activation of parallel survival pathways (e.g., PI3K), necessitating combination therapies.

Clinical Translation & Future Directions

Clinical Status

This compound entered Phase 1 clinical trials (NCT02313012 ) for patients with advanced solid tumors, including KRAS mutants.[7]

  • Key Findings: The Maximum Tolerated Dose (MTD) was established at 120 mg.[7] While the drug successfully reduced free ERK levels in PBMCs, objective responses were limited.

  • Challenges: Neurotoxicity and a narrow therapeutic index were observed.[7]

  • Current Outlook: While this compound as a monotherapy has faced hurdles, the mechanism of covalent ERK inhibition remains valid. Future development focuses on:

    • Combination Therapies: Pairing ERK inhibitors with KRAS G12C inhibitors or autophagy inhibitors to block escape routes.

    • Next-Generation Chemistry: Improving selectivity to minimize off-target toxicity (e.g., FLT3, KDR).

Conclusion

This compound serves as a pivotal proof-of-concept for covalent kinase inhibition in the MAPK pathway. For researchers, it provides a robust tool to completely silence ERK output in preclinical models, allowing for the precise dissection of KRAS-dependent survival mechanisms.

References

  • Aronchik, I., et al. (2019). "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance." Molecular Cancer Research.[6][8]

  • Weekes, C. D., et al. (2017). "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors." Journal of Clinical Oncology (ASCO Annual Meeting Abstracts).

  • ClinicalTrials.gov. "A Phase 1A Study of this compound in Subjects With Advanced Solid Tumors." Identifier: NCT02313012.[7][9]

  • Hatzivassiliou, G., et al. (2013). "ERK inhibition overcomes acquired resistance to MEK inhibitors." Nature. (Contextual reference for ERK vs MEK inhibition).

Technical Deep Dive: CC-90003 Impact on Upstream and Downstream ERK Effectors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists Status: Declassified / Educational

Executive Summary: The Covalent Paradigm

CC-90003 (also referenced in early development contexts) represents a distinct class of covalent, irreversible ERK1/2 inhibitors .[1] Unlike reversible ATP-competitive inhibitors (Type I) or allosteric inhibitors, this compound forms a permanent covalent bond with a conserved cysteine residue in the ERK active site (Cys183 in ERK1 , Cys164 in ERK2 ).

This mechanism fundamentally alters the pharmacodynamics of pathway inhibition. By permanently silencing the kinase, this compound decouples pharmacokinetics (PK) from pharmacodynamics (PD); efficacy is driven by the rate of kinase resynthesis rather than sustained plasma drug levels. However, this potent blockade triggers complex compensatory feedback loops upstream and selects for specific resistance mechanisms downstream.

This guide dissects the impact of this compound on the MAPK signaling architecture, providing actionable protocols for validating target engagement and pathway suppression.

Mechanism of Action & Signaling Architecture

The Covalent Lock

This compound targets the ATP-binding pocket of ERK1/2.[2] Its acrylamide warhead acts as a Michael acceptor, reacting with the sulfhydryl group of the active site cysteine.

  • Target: ERK1 (Cys183) / ERK2 (Cys164).[1][2]

  • Selectivity: Highly selective for ERK1/2 over ~300 other kinases. Minor off-target activity observed against KDR (VEGFR2), FLT3, and PDGFR

    
    .
    
  • Kinetic Consequence: The

    
     ratio drives potency. Once bound, the inhibition is time-dependent and infinite (until protein turnover).
    
Upstream Impact: The Feedback Paradox

In KRAS- or BRAF-mutant contexts, the MAPK pathway is constitutively active. Under basal conditions, active ERK exerts negative feedback on upstream nodes to maintain homeostasis:

  • SOS Phosphorylation: ERK phosphorylates SOS, desensitizing it to receptor inputs.

  • RAF Hyperphosphorylation: ERK phosphorylates RAF isoforms, inhibiting their dimerization and activity.

The this compound Effect: By completely ablating ERK catalytic activity, this compound relieves these negative feedback loops .

  • Consequence: A rapid rebound in RAS-GTP loading and MEK phosphorylation (pMEK).

  • The "Free ERK" Threshold: In sensitive cells, the covalent blockade creates a "sink" where even hyper-activated MEK cannot find enough free ERK to phosphorylate. In resistant cells (e.g., KRAS-mutant CRC), the upstream drive is so strong that the rate of new ERK synthesis + the remaining "free" fraction (10-20%) is sufficient to propagate signals, bypassing the blockade.

Downstream Impact: Substrate Silencing & Stemness

This compound prevents the phosphorylation of both cytosolic and nuclear ERK substrates.

  • Cytosolic: RSK1/2 (p90RSK) – Critical for cell growth and survival (via BAD inactivation).

  • Nuclear: ELK1, c-Myc, c-Fos – Transcription factors driving proliferation.

  • Stemness Network: Unique to this compound, treatment has been linked to the downregulation of stemness-associated genes (e.g., Nanog, Oct4 networks) in KRAS-mutant models, promoting differentiation or apoptosis rather than just cytostasis.

Visualization: Pathway Dynamics & Feedback

The following diagram illustrates the mechanistic intervention of this compound and the resulting feedback loop disruption.

CC90003_Mechanism RTK RTK / GPCR RAS RAS-GTP RTK->RAS RAF RAF Dimers RAS->RAF MEK MEK1/2 RAF->MEK ERK_Free Free ERK1/2 (Active) MEK->ERK_Free Phosphorylation ERK_Free->RTK SOS Desensitization ERK_Free->RAF Negative Feedback (Relieved by this compound) ERK_Cov ERK-CC-90003 (Silenced) ERK_Free->ERK_Cov Substrates Effectors: RSK, c-Myc, ELK1 ERK_Free->Substrates CC90003 This compound (Covalent Inhibitor) CC90003->ERK_Free Proliferation Proliferation & Survival Substrates->Proliferation

Caption: this compound covalently binds Free ERK, silencing downstream effectors while relieving negative feedback on RAF/RTK.

Experimental Validation Framework

To rigorously assess this compound activity, researchers must distinguish between total ERK , phosphorylated ERK , and drug-bound ERK . Standard Western blots are insufficient for quantifying target occupancy.

Protocol 1: Free ERK Occupancy Assay (The Gold Standard)

Purpose: To quantify the fraction of ERK1/2 active sites not covalently modified by this compound. Principle: Uses a biotinylated probe (Bio-Probe) that binds to the same ATP pocket cysteine. If this compound occupies the site, the probe cannot bind.

Materials:

  • Bio-Probe: A biotinylated analog of an ERK covalent inhibitor (or a generic ATP-site probe).

  • Lysis Buffer: Non-denaturing buffer (1% Triton X-100, protease/phosphatase inhibitors).

  • Streptavidin-Coated Plates or Beads .

  • Detection Antibody: Anti-Total ERK1/2.

Step-by-Step Methodology:

  • Treatment: Treat cells with this compound dose titration (e.g., 0, 10, 100, 1000 nM) for 4–24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse. Critical: Do not use DTT or mercaptoethanol in lysis buffer as reducing agents may interfere with probe binding if not already covalent.

  • Probe Incubation: Incubate lysates with the Bio-Probe (excess concentration, e.g., 10 µM) for 1 hour at RT.

    • Logic: The probe will label any ERK molecules that this compound missed.

  • Capture: Transfer samples to streptavidin-coated ELISA plates. The Bio-Probe-ERK complexes will bind to the plate.

  • Wash: Stringent washing (3x PBST) to remove unbound proteins.

  • Detection: Add anti-Total ERK primary antibody, followed by HRP-secondary.

  • Quantification: Read OD450.

    • Calculation: Free ERK % = (OD_sample / OD_DMSO_control) * 100

    • Interpretation: Lower signal = Higher this compound occupancy.

Protocol 2: Downstream Suppression & Feedback Analysis (Western Blot)

Purpose: To confirm functional pathway inhibition and observe feedback loop relief.

Target Panel:

Target Antibody Expected Change (Sensitive) Expected Change (Resistant)
p-ERK1/2 (Thr202/Tyr204) Rabbit mAb Decrease (initially) or No Change * Rebound/Increase
Total ERK1/2 Mouse mAb No Change No Change
p-RSK (Ser380) Rabbit mAb Strong Decrease Minimal Decrease
p-MEK1/2 (Ser217/221) Rabbit mAb Increase (Feedback Relief) Strong Increase

| DUSP4/6 | Rabbit mAb | Decrease (Loss of stability) | Variable |

*Note on p-ERK Westerns: With covalent inhibitors, p-ERK antibodies may still bind to the phosphorylated activation loop even if the catalytic site is blocked. Therefore, p-ERK is NOT a reliable marker for this compound efficacy . You must look at downstream substrates (p-RSK) to prove the kinase is silenced.

Methodology:

  • Seeding: Seed cells (e.g., HCT-116, A375) at 70% confluence.

  • Dosing: Treat with this compound (IC90 ~ 100 nM) for timepoints: 2h, 6h, 24h, 48h.

  • Lysis: Use RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Normalization: BCA Protein Assay. Load 20 µ g/lane .

  • Analysis:

    • Success Criteria: Complete loss of p-RSK signal at 2-6h.

    • Feedback Marker: Increase in p-MEK at 24h indicates relief of negative feedback.

Resistance Mechanisms: The "Free ERK" Threshold[3]

Preclinical data (specifically in KRAS-mutant PDX models like CXF-243) reveals a critical resistance node.

  • Sensitive Context: this compound occupies >80% of ERK. The remaining <20% Free ERK is insufficient to drive proliferation.[3]

  • Resistant Context: High basal flux (due to KRAS mutation + feedback relief) drives the pathway so hard that the remaining <20% Free ERK is catalytically hyper-active. Additionally, parallel activation of JNK and p38 pathways may bypass ERK dependence.

Visualization: The Resistance Threshold

Resistance_Mechanism cluster_Sensitive Sensitive Phenotype cluster_Resistant Resistant Phenotype (KRAS-mut) S_Drug This compound S_ERK Total ERK Pool S_Drug->S_ERK S_Occ 80% Occupied S_ERK->S_Occ S_Free 20% Free S_ERK->S_Free S_Signal Signal < Threshold S_Free->S_Signal R_Drug This compound R_ERK Total ERK Pool R_Drug->R_ERK R_Input High Upstream Drive (Feedback Relief) R_Free 20% Free (Hyper-Active) R_Input->R_Free R_ERK->R_Free R_Signal Signal > Threshold (Survival) R_Free->R_Signal

Caption: In resistant models, high upstream drive allows the small fraction of Free ERK to sustain survival signaling.[3]

References

  • Aronchik, I., et al. (2019). "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[2][4][5] Molecular Cancer Research.[5]

  • Weekes, C. D., et al. (2017). "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors."[4][6] Journal of Clinical Oncology (ASCO).

  • Selleck Chemicals. (2024). "this compound Datasheet and Biological Activity." SelleckChem.

  • Ryan, M. B., et al. (2020). "KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy."[7] Cell Reports.

Sources

Technical Deep Dive: Covalent vs. Reversible Binding Modes of CC-90003

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanistic, and practical analysis of the binding modes of CC-90003.

Executive Summary: The Kinetic Shift in ERK Targeting

The development of this compound represents a paradigm shift in targeting the Extracellular Signal-Regulated Kinase (ERK) pathway. Historically, reversible ATP-competitive inhibitors (e.g., Ulixertinib/BVD-523) have struggled with short residence times and the necessity for high systemic exposure to maintain pathway suppression, often leading to on-target toxicity.

This compound functions as a Targeted Covalent Inhibitor (TCI) .[1] Unlike its reversible predecessors, it decouples pharmacokinetics (PK) from pharmacodynamics (PD). While reversible inhibitors rely on equilibrium thermodynamics (


 or 

), this compound relies on non-equilibrium kinetics (

). This guide dissects the molecular basis of this binding mode and provides the essential protocols to validate it.

Mechanistic Deep Dive: Structural Basis of Inhibition

The Target: DFG-1 Cysteine

The specificity of this compound hinges on a non-catalytic cysteine residue located immediately preceding the conserved DFG (Asp-Phe-Gly) motif in the ATP-binding pocket.

  • ERK2 Residue: Cys164 (often cited as the DFG-1 cysteine).

  • ERK1 Residue: Cys183.

This residue is rare among the kinome, providing a "selectivity filter" that minimizes off-target covalent modification.

The Two-Step Binding Mechanism

Reversible inhibitors interact via hydrogen bonds and Van der Waals forces, establishing a rapid equilibrium. This compound, however, follows a two-step mechanism:

  • Recognition (Reversible Phase): The inhibitor binds to the ATP pocket with affinity

    
    , positioning its electrophilic "warhead" (typically an acrylamide or similar Michael acceptor) near the target cysteine.
    
  • Inactivation (Covalent Phase): A nucleophilic attack by the thiolate anion of Cys164/183 occurs on the inhibitor's warhead, forming an irreversible thioether bond with rate constant

    
    .
    
Visualization of Signaling & Binding Logic

BindingMechanism ERK_Free Free ERK1/2 (Active Conformation) Complex_Rev Reversible Complex (EI) (Non-covalent, Kd driven) ERK_Free->Complex_Rev  Step 1: Recognition (Ki)   Inhibitor This compound (Solvent) Inhibitor->Complex_Rev  Step 1: Recognition (Ki)   Complex_Rev->ERK_Free  Dissociation (k_off)   Complex_Cov Covalent Adduct (E-I) (Irreversible, Thioether Bond) Complex_Rev->Complex_Cov  Step 2: Nucleophilic Attack (k_inact)   (Cys164/183) Outcome Sustained Pathway Suppression Complex_Cov->Outcome  PK/PD Decoupling  

Figure 1: The kinetic pathway of this compound binding. Unlike reversible inhibitors where


 dictates occupancy, the transition to the covalent adduct renders 

effectively zero.

Comparative Kinetics: The Data That Matters

When characterizing this compound against reversible standards (e.g., GDC-0994), standard


 values are misleading because they become time-dependent for covalent inhibitors.
Table 1: Kinetic Parameters Comparison
ParameterReversible Inhibitor (e.g., GDC-0994)Covalent Inhibitor (this compound)Biological Implication
Primary Metric

or

(Equilibrium)

(Efficiency)
Covalent potency increases with time.
Off-Rate (

)
Fast (Seconds to Minutes)

(Irreversible)
This compound occupancy persists after drug clearance.
Duration of Action Driven by Plasma Half-life (

)
Driven by Protein Turnover (

)
This compound allows intermittent dosing.
Washout Effect Rapid recovery of pERKSustained suppression of pERKCritical for overcoming KRAS-driven resistance.

Experimental Validation Protocols

To rigorously confirm the covalent mode of action, the following self-validating protocols are required.

Protocol A: Time-Dependent IC50 Shift Assay (Biochemical)

Objective: Demonstrate that potency increases with pre-incubation time, a hallmark of covalent inhibition.

  • Preparation: Prepare ERK2 kinase solution in assay buffer (HEPES pH 7.5, 10mM MgCl2, 1mM DTT). Note: DTT concentration must be kept low (<1mM) to prevent scavenging of the electrophilic inhibitor.

  • Incubation:

    • Set A (No Pre-incubation): Add this compound and ATP/Substrate simultaneously.

    • Set B (Pre-incubation): Incubate this compound with ERK2 for 60 minutes before adding ATP/Substrate.

  • Measurement: Perform ADP-Glo or similar kinase activity assay.[2][3]

  • Analysis: Calculate

    
     for both sets.
    
    • Validation Criteria: Reversible inhibitors show identical

      
       values. This compound should show a significant left-shift (lower 
      
      
      
      ) in Set B (typically >10-fold shift).
Protocol B: Intact Protein Mass Spectrometry

Objective: Physical proof of adduct formation and stoichiometry.

  • Reaction: Incubate recombinant ERK2 (1-5 µM) with this compound (1:1.5 molar ratio) for 60 minutes at RT.

  • Control: Incubate ERK2 with DMSO only.

  • Processing: Desalt samples using Zeba spin columns to remove non-covalently bound small molecules.

  • Acquisition: Analyze via LC-MS (ESI-TOF).

  • Analysis: Deconvolute the protein mass spectrum.

    • Validation Criteria: The this compound treated sample must show a mass shift corresponding exactly to the molecular weight of the inhibitor (MW ~458 Da) relative to the DMSO control. Absence of the native mass peak indicates 100% occupancy.

Protocol C: Cellular Washout & pERK Recovery (The "Gold Standard")

Objective: Differentiate residence time in a biological context.

Workflow Diagram:

WashoutProtocol Start Seed KRAS-Mutant Cells (e.g., HCT-116) Treat Treat with Inhibitor (1 µM, 1-2 hours) Start->Treat Wash WASHOUT STEP (Remove media, 3x PBS wash) Treat->Wash Incubate Incubate in Drug-Free Media Wash->Incubate Sample Lyse Cells at Timepoints (0, 2, 4, 8, 24 hrs) Incubate->Sample Readout Western Blot / ELISA (Measure pERK / Total ERK) Sample->Readout

Figure 2: Cellular Washout Workflow.[4] This protocol differentiates high-affinity reversible binding from true covalent modification.

Methodology:

  • Treatment: Treat HCT-116 cells with this compound or a reversible control (e.g., Ulixertinib) at

    
     for 1 hour to ensure saturation.
    
  • Washout: Aspirate media and wash cells 3x with warm PBS to remove unbound drug. Add fresh, drug-free growth media.

  • Timecourse: Lyse cells at 0, 4, 8, and 24 hours post-washout.

  • Readout: Immunoblot for pERK (Thr202/Tyr204).

  • Interpretation:

    • Reversible:[1][5][6][7] pERK levels rebound within 2-4 hours as the drug dissociates.

    • Covalent (this compound): pERK remains suppressed for >12-24 hours, recovering only as new ERK protein is synthesized.

Clinical Implications: Why Covalent?

The choice of a covalent mode for this compound is not merely chemical novelty; it addresses specific clinical failures of reversible inhibitors:

  • Overcoming KRAS Resistance: KRAS-mutant tumors often drive high fluxes of ERK signaling. Reversible inhibitors require constant high occupancy, which is difficult to maintain without toxicity. This compound permanently silences the kinase, requiring the cell to synthesize new protein to restore signaling.

  • Selectivity via Reactivity: By targeting the specific Cys164/183, this compound avoids the "pan-kinase" toxicity often seen with ATP-competitive inhibitors that rely solely on shape complementarity.

References

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models. Molecular Cancer Research, 2019.[8]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2021.[2]

  • Discovery of ERK Inhibitors: Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 2018.

  • This compound Clinical Trial: Safety and Efficacy in Advanced Solid Tumors. ClinicalTrials.gov.

  • Covalent Inhibition in Drug Discovery: From Accidental Discoveries to Rational Design. Drug Discovery Today, 2020.

Sources

Preclinical Pharmacokinetics and Pharmacodynamics of CC-90003: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CC-90003 is a highly selective, covalent, irreversible inhibitor of Extracellular Signal-Regulated Kinase (ERK) 1 and 2. Unlike reversible ATP-competitive inhibitors, this compound forms a permanent covalent bond with a conserved cysteine residue in the ATP-binding pocket of ERK, silencing the final node of the MAPK signaling cascade.

This guide analyzes the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, focusing on its application in KRAS- and BRAF-mutant solid tumors. It highlights the critical translational challenge encountered during development: the species-specific divergence in neurotoxicity between rodent and non-rodent models.

Mechanism of Action: Covalent Silencing

Chemical Biology

This compound distinguishes itself through its binding kinetics. It targets Cys183 in ERK1 and Cys164 in ERK2.[1] These residues are located within the A-loop of the kinase ATP-binding site.[1]

  • Selectivity: The targeted cysteine is rare across the kinome, granting this compound high selectivity.

  • Potency: Biochemical IC

    
     values are in the 10–20 nM  range.[1][2]
    
  • Kinetics: As an irreversible inhibitor, the duration of effect is driven by the turnover rate of the ERK protein, not merely the plasma half-life of the drug. This theoretically allows for intermittent dosing, though clinical implementation revealed complex PK/PD relationships.

Signaling Pathway Visualization

The following diagram illustrates the MAPK cascade and the specific node locked by this compound.

MAPK_Pathway RTK RTK (EGFR/HER2) RAS RAS-GTP (KRAS Mutant) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 (Target) MEK->ERK Phosphorylation RSK p90RSK ERK->RSK ELK1 ELK1 ERK->ELK1 DUSP DUSP6 (Feedback) ERK->DUSP CC90003 This compound (Covalent Inhibitor) CC90003->ERK Covalent Bond (Cys183/164) DUSP->ERK Dephosphorylation

Figure 1: MAPK signaling cascade showing the irreversible blockade of ERK1/2 by this compound. Note the disruption of downstream effectors (RSK, ELK1) and feedback loops (DUSP6).

Preclinical Pharmacokinetics (PK)

In Vitro Profile
  • Metabolic Stability: Moderate to high.

  • Protein Binding: High (>95% in human plasma).

  • Permeability: High, suitable for oral administration.[3][4]

In Vivo Pharmacology (Mouse Models)

In xenograft models, this compound demonstrates dose-dependent exposure. However, the PK is variable, and accumulation is observed upon repeat dosing.[5]

Table 1: Preclinical Efficacy and Dosing in Nude Mice (HCT-116 Xenograft)

ParameterValue / ObservationContext
Minimally Efficacious Dose 50 mg/kg QDResulted in ~65% Tumor Growth Inhibition (TGI).[5]
Tumor Regression Dose Combination with DocetaxelFull regression seen in KRAS-mutant lung PDX.[1][2][5][6]
Toxic Dose 50–75 mg/kg BIDCaused mortality by Day 6–18.
Bioavailability (

)
HighSupports oral (PO) delivery.[3]
Target Coverage >80% Free ERK reductionRequired for efficacy; measured by occupancy assay.
The Neuropathy Disconnect

A critical finding in the this compound program was the failure of rodent models to predict neurotoxicity.[7]

  • Mice/Rats: Tolerated high doses without neurological signs.

  • Dogs: Developed reversible peripheral neuropathy.[7]

  • Humans: Phase I trials revealed dose-limiting neurotoxicity (sensory neuropathy, gait disturbance).

Scientific Insight: This suggests that the off-target profile (potentially involving transporters or specific lipid kinases present in nerves) differs between rodents and higher mammals, or that the repair mechanisms for ERK-dependent neuronal maintenance are species-specific.

Pharmacodynamics (PD): The Occupancy Assay[2]

Because this compound is a covalent inhibitor, measuring plasma concentration alone is insufficient to predict efficacy. The relevant PD metric is the percentage of ERK covalently modified (Target Occupancy).

Protocol: Mass Spectrometry-Based ERK Occupancy

This protocol describes the "Self-Validating" method used to quantify target engagement in PBMCs or tumor tissue.

Principle: The covalent addition of this compound (MW ~458 Da) to ERK adds a specific mass shift to the protein. Intact protein Mass Spectrometry (MS) can resolve free ERK from drug-bound ERK.

Step-by-Step Methodology:

  • Sample Collection:

    • Harvest PBMCs or tumor tissue ~4–24 hours post-dose.

    • Lyse cells immediately in non-denaturing lysis buffer containing protease/phosphatase inhibitors and N-ethylmaleimide (NEM) .

    • Why NEM? NEM alkylates free cysteines, preventing this compound from binding ex vivo during processing (artifact prevention).

  • Immunoprecipitation (IP):

    • Incubate lysate with anti-total-ERK antibody conjugated to magnetic beads.

    • Wash beads 3x with PBS/0.1% Tween-20 to remove non-specific binders.

    • Elute ERK protein using low pH glycine buffer or competitive peptide elution.

  • Mass Spectrometry Analysis:

    • Analyze eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) (e.g., Q-TOF or Orbitrap).

    • Readout: Look for two peaks for ERK1 and ERK2:

      • Peak A: Native Mass (Free ERK).

      • Peak B: Native Mass + 458 Da (Drug-Bound ERK).

  • Calculation:

    
    
    
Workflow Visualization

Occupancy_Assay cluster_0 Sample Prep cluster_1 Isolation cluster_2 Quantification Tissue Tumor/PBMC Lysis Lysis + NEM (Block Free Cys) Tissue->Lysis IP IP: Total ERK Lysis->IP Elution Elute Protein IP->Elution MS Intact Protein MS Elution->MS Data Calculate % Shifted Mass MS->Data

Figure 2: Workflow for determining Target Occupancy via Mass Spectrometry. The inclusion of NEM during lysis is the critical control step.

Translational Strategy & Clinical Implications

Efficacy in KRAS Mutants

Preclinical data strongly supported this compound in KRAS-mutant models (lung, colorectal, pancreatic) which are typically resistant to MEK inhibitors due to feedback reactivation. This compound prevents this reactivation by locking the terminal node.

  • Key Result: Combination with docetaxel prevented tumor regrowth in KRAS-mutant lung PDX models, likely by modulating stemness gene networks.[1][2][5][6]

Failure Mode Analysis

Despite robust preclinical efficacy, the clinical development (NCT02313012) was halted.

  • Cause: Narrow therapeutic index. The dose required for sustained >80% ERK inhibition overlapped with the threshold for neurotoxicity.

  • Lesson: Preclinical safety assessment in rodents failed to predict the specific neuropathy observed in humans. Future ERK inhibitor programs now heavily rely on non-rodent toxicity models and intermittent dosing schedules to mitigate this risk.

References

  • Aronchik, I., et al. (2019).[8] "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[1][2][5][6][8] Molecular Cancer Research.[5][6][8] Available at: [Link]

  • Celgene Corporation.[1] (2017).[2] "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors."[5] ASCO Meeting Library. Available at: [Link]

  • CovalX.[1] "Efficacy of a Covalent ERK1/2 Inhibitor, this compound...". CovalX Case Studies. Available at: [Link]

  • National Cancer Institute. "NCI Drug Dictionary: ERK inhibitor this compound". Available at: [Link]

Sources

Methodological & Application

Application Note: Handling, Storage, and Stability Optimization of CC-90003 (ERK1/2 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

CC-90003 is a highly selective, irreversible covalent inhibitor of extracellular signal-regulated kinase (ERK1/2). Unlike reversible inhibitors, its efficacy relies on the formation of a permanent covalent bond with the target kinase. Consequently, chemical stability during storage and handling is not merely a matter of potency loss but of preserving the reactive warhead required for its specific mechanism of action. This guide outlines the physicochemical constraints of this compound and provides a rigorous, field-proven protocol for storage and solution preparation to prevent hydrolysis and oxidative degradation.

Physicochemical Profile & Stability Logic

To handle this compound effectively, one must understand its physical properties. The compound is lipophilic and practically insoluble in water. Its stability is compromised by moisture (hydrolysis) and repeated temperature fluctuations (crystallization).

Table 1: Physicochemical Specifications
PropertySpecificationApplication Note
CAS Number 1621999-82-3Use for verification of Certificates of Analysis (CoA).
Molecular Weight 458.44 g/mol Essential for molarity calculations.[1][2]
Solubility (DMSO) ≥ 125 mg/mLPreferred Solvent. Slightly hygroscopic risk.[1]
Solubility (Ethanol) SolubleSecondary option; higher evaporation risk.
Solubility (Water) InsolubleDo not use for stock preparation.
Mechanism Covalent (Irreversible)Degradation disables the reactive warhead.
Appearance White to off-white solidYellowing indicates oxidation/degradation.
Mechanistic Context

This compound functions by covalently binding to ERK1/2, silencing the RAS/RAF/MEK/ERK signaling cascade.[3] The diagram below illustrates the precise intervention point.

ERK_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus CC90003 This compound (Covalent Inhibitor) CC90003->ERK Irreversible Binding

Figure 1: The MAPK signaling cascade showing this compound irreversible inhibition of ERK1/2.

Protocol A: Solid State Storage (Powder)

The Challenge: Chemical hydrolysis and photo-oxidation. The Solution: An anhydrous, dark, frozen environment.

  • Arrival Inspection: Upon receipt, inspect the vial. The powder should be white/off-white.[1] If the powder is caked or yellow, contact the vendor immediately.

  • Long-Term Storage:

    • Temperature: Store at -20°C .

    • Desiccation: Store the vial inside a sealed container (e.g., a 50mL conical tube) containing active silica gel desiccant packs. This protects against moisture ingress during freezer door openings.

    • Duration: Stable for up to 3 years if kept desiccated and frozen.

Protocol B: Solution Preparation (The Single-Use Aliquot Method)

The Challenge: DMSO is hygroscopic (absorbs water from air). Water in DMSO facilitates the hydrolysis of the covalent warhead of this compound and causes precipitation upon freezing. The Solution: Prepare high-concentration stocks immediately and aliquot for single use.

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered. Note: Use a fresh bottle. Old DMSO absorbs water.

  • Vials: Amber glass vials or light-protected polypropylene cryovials.

Step-by-Step Workflow
  • Equilibration: Remove the powder vial from -20°C and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, ruining stability.

  • Calculation: Calculate the volume of DMSO needed for a 10 mM or 50 mM stock .

    • Formula: Volume (mL) = Mass (mg) / [MW (458.44) × Concentration (M)]

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30–60 seconds until the solution is perfectly clear.

  • Aliquoting (Critical Step):

    • Do NOT store the bulk stock.

    • Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) into light-protected cryovials.

    • Expert Tip: Small aliquots ensure you never freeze-thaw the same vial twice.

  • Storage:

    • Store aliquots at -80°C .

    • Stability: 6 months to 1 year at -80°C. (At -20°C, stability drops to <1 month due to potential phase changes of DMSO).

Stock_Prep Powder Powder (-20°C) Warm Warm to RT (Desiccator) Powder->Warm Dissolve Dissolve in Anhydrous DMSO Warm->Dissolve Vortex Vortex (Clear Solution) Dissolve->Vortex Aliquot Aliquot (Single Use) Vortex->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Optimized workflow for preparing and storing this compound stock solutions.

Protocol C: Quality Control (Self-Validation)

Before committing to expensive in vivo or long-term cell assays, validate the integrity of your this compound stock, especially if it has been stored for >6 months.

Rapid Functional Validation (Cell Viability)

Since this compound is a potent ERK inhibitor, it should show nanomolar toxicity in KRAS-mutant cell lines.

  • Cell Line: Use HCT-116 (Colorectal) or A375 (Melanoma).

  • Plating: Seed 3,000 cells/well in a 96-well plate. Allow adherence (24h).

  • Treatment: Treat with a serial dilution of this compound (10 µM down to 1 nM).

  • Readout: Perform CellTiter-Glo or MTT assay after 72 hours.

  • Criteria: The IC50 should be in the 10–20 nM range.[4][5]

    • Pass: IC50 < 50 nM.

    • Fail: IC50 > 100 nM (Indicates degradation/hydrolysis).

References

  • Selleck Chemicals. this compound Datasheet: Chemical Properties and Storage. Retrieved from

  • MedChemExpress (MCE). this compound Solubility and Handling Guide. Retrieved from

  • American Association for Cancer Research (AACR). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models.[3] Molecular Cancer Research, 2019.[3] Retrieved from

  • National Cancer Institute (NCI). NCI Drug Dictionary: ERK Inhibitor this compound. Retrieved from

Sources

Application Notes & Protocols: Establishing and Characterizing Cell Lines with Acquired Resistance to the Covalent ERK1/2 Inhibitor CC-90003

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents. CC-90003 is a covalent, irreversible inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is frequently dysregulated in various cancers, making ERK1/2 attractive therapeutic targets.[1] Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for developing next-generation inhibitors and rational combination therapies. This guide provides a comprehensive, in-depth framework for the establishment, validation, and molecular characterization of this compound resistant cell lines, empowering researchers to investigate the complex landscape of acquired resistance.

Scientific Foundation: The Rationale for Studying this compound Resistance

The MAPK/ERK Signaling Axis: A Central Pro-Survival Pathway

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factor receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3][4] In many malignancies, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, culminating in hyperactive ERK1/2.[1][5] Activated ERK1/2 (phosphorylated ERK, or p-ERK) phosphorylates a multitude of cytoplasmic and nuclear substrates, driving uncontrolled cell growth and survival.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) pERK->Transcription Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds CC90003 This compound CC90003->ERK Covalently Binds & Irreversibly Inhibits

Figure 1: The MAPK/ERK Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the canonical RAS-RAF-MEK-ERK cascade. This compound acts by irreversibly binding to and inhibiting ERK1/2, thereby blocking downstream signaling to the nucleus and preventing the expression of genes involved in cell proliferation and survival.

This compound: A Covalent Inhibitor of ERK1/2

This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP-binding site of ERK1 (Cys183) and ERK2 (Cys164).[6] This covalent modification allows for potent, specific, and durable inhibition of ERK kinase activity.[1] Unlike reversible inhibitors, which can be overcome by increased ATP concentrations or target protein overexpression, covalent inhibitors form a permanent bond, offering a distinct pharmacological profile. The IC50 values for this compound against ERK1 and ERK2 are in the low nanomolar range (10-20 nM).[1][7]

Anticipating Resistance: Why Cancer Cells Adapt

Despite the potency of targeted therapies, cancer cells exhibit remarkable plasticity and can develop resistance through various mechanisms. For MAPK pathway inhibitors, these can be broadly categorized as:

  • On-Target Alterations: Mutations in the drug target (in this case, MAPK1 or MAPK3 genes encoding ERK2 and ERK1, respectively) that prevent inhibitor binding while preserving kinase activity.[8][9]

  • Pathway Reactivation: Genetic changes upstream or downstream of the target that reactivate the same pathway. This can include amplification of BRAF or KRAS, or mutations in MEK.[5]

  • Bypass Track Activation: Upregulation of parallel survival pathways, such as the PI3K/AKT pathway, that circumvents the dependency on the MAPK cascade.[1]

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps that reduce the intracellular concentration of the inhibitor.

Generating and studying this compound resistant cell lines provides an invaluable in vitro model to prospectively identify these mechanisms, test strategies to overcome resistance, and discover novel therapeutic vulnerabilities.[10]

Experimental Framework: Generating this compound Resistant Cell Lines

This section details the workflow for developing cell lines with acquired resistance to this compound. The core principle involves continuous, long-term culture of a sensitive parental cell line in the presence of the drug, selecting for cells that survive and proliferate under this pressure.[10]

generation_workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction (Months) cluster_isolation Phase 3: Isolation & Expansion A1 Select Parental Cell Line (e.g., KRAS/BRAF mutant) A2 Determine Parental IC50 (72h Viability Assay) A1->A2 B1 Continuous Culture at Starting Dose (~IC20-IC30) A2->B1 Inform Starting Concentration B2 Monitor Cell Viability & Morphology B1->B2 Repeat Cycle B3 Stepwise Dose Escalation (Increase [this compound] by ~1.5x) B2->B3 Repeat Cycle B3->B1 Repeat Cycle B4 Cryopreserve Stocks at Each Stage B3->B4 C1 Population Proliferates at High Dose (e.g., >10x IC50) B3->C1 Resistance Achieved C2 Isolate Polyclonal Population or Single-Cell Clones C1->C2 C3 Expand Resistant Lines in Maintenance Dose (~IC50) C2->C3

Figure 2: Workflow for Generating this compound Resistant Cell Lines. The process begins with characterizing the parental line, followed by a multi-month induction phase of escalating drug concentrations, and concludes with the isolation and expansion of the resistant population.

Protocol 2.1: Determination of Parental Cell Line IC50

Rationale: Establishing the baseline sensitivity of the parental cell line is the essential first step. The half-maximal inhibitory concentration (IC50) is a quantitative measure of drug potency and informs the starting concentration for the resistance generation protocol.[11][12]

Methodology:

  • Cell Seeding: Plate the chosen parental cancer cell line (e.g., a KRAS-mutant colorectal cancer line like HCT-116) in 96-well plates at a pre-determined optimal density and allow cells to adhere overnight.[13]

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. A typical 8-point, 3-fold dilution series starting from 10 µM is recommended. Include a vehicle-only (DMSO) control.

  • Cell Treatment: Replace the medium in the 96-well plates with the medium containing the this compound dilutions.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).[9][14]

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.[15]

Protocol 2.2: Long-Term Culture for Resistance Induction

Rationale: This protocol uses a dose-escalation strategy to gradually select for resistant cells. Starting at a sub-lethal concentration allows for the survival and expansion of a small population of less sensitive cells, which are then challenged with progressively higher drug concentrations.[10]

Methodology:

  • Initiation: Begin culturing the parental cells in medium containing this compound at a concentration of approximately IC20 to IC30, as determined in Protocol 2.1.

  • Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 3-4 days. Passage the cells when they reach 70-80% confluency.

  • Cryopreservation: At each passage, cryopreserve vials of cells. This is a critical step to ensure you can return to a previous stage if the culture is lost.[10]

  • Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (i.e., recovery time between passages is similar to the parental line), increase the concentration of this compound by a factor of 1.5 to 2.0.[16]

  • Repeat: Repeat steps 2-4 for several months. The entire process can take 6-12 months or longer.

  • Establishment of Resistant Line: A resistant line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., >10-fold the parental IC50).

  • Maintenance Culture: Once established, the resistant cell line should be maintained in a culture medium containing a maintenance dose of this compound (e.g., the parental IC50 concentration) to ensure the resistance phenotype is not lost.

Validation of the Resistant Phenotype

Once a cell population is proliferating steadily in high concentrations of this compound, it is crucial to quantitatively validate and characterize the degree of resistance.

Protocol 3.1: Comparative IC50 Determination

Rationale: Directly comparing the IC50 of the newly generated resistant line to the original parental line provides a quantitative measure of resistance, known as the Resistance Index (RI).

Methodology:

  • Perform Viability Assay: Conduct the same IC50 determination assay (as in Protocol 2.1) simultaneously on the parental cell line and the putative resistant cell line.

  • Calculate IC50 Values: Determine the IC50 for both cell lines from their respective dose-response curves.

  • Calculate Resistance Index (RI):

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

Table 1: Interpreting the Resistance Index (RI)

RI Value Interpretation
> 10 Strong Resistance
2 - 10 Moderate Resistance
1 - 2 Low/Negligible Resistance

| = 1 | No change in sensitivity |

Protocol 3.2: Western Blot Analysis of MAPK Pathway Activity

Rationale: A key validation step is to confirm that the resistant cells can maintain downstream MAPK pathway signaling in the presence of this compound concentrations that would be inhibitory in parental cells. This is assessed by measuring the levels of phosphorylated ERK (p-ERK) and its downstream substrate, p-RSK.[7][8]

Methodology:

  • Cell Treatment: Plate both parental and resistant cells. Treat them with a range of this compound concentrations (e.g., 0, 1x, and 10x the parental IC50) for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 . A loading control like β-actin or GAPDH should also be used.

  • Analysis: In parental cells, p-ERK levels should decrease significantly with this compound treatment. In resistant cells, p-ERK levels will remain elevated or be less affected at the same drug concentrations.

Investigating Mechanisms of Resistance

With a validated resistant cell line, the next phase is to uncover the molecular mechanisms driving the resistant phenotype.

characterization_flow cluster_genomic Genomic Analysis cluster_transcriptomic Transcriptomic Analysis cluster_proteomic Proteomic Analysis ResistantLine Validated This compound Resistant Line G1 DNA Extraction ResistantLine->G1 T1 RNA Extraction ResistantLine->T1 P1 Protein Extraction ResistantLine->P1 G2 Sanger Sequencing of MAPK1/MAPK3 G1->G2 G3 Whole Exome Seq (WES) G1->G3 T2 RNA-Sequencing (RNA-seq) T1->T2 T3 Bioinformatic Analysis (DEG, Pathway Analysis) T2->T3 P2 Western Blot (Bypass Pathways) P1->P2 P3 Mass Spectrometry (Phosphoproteomics) P1->P3

Figure 3: Multi-Omics Approach to Characterize Resistance Mechanisms. A combination of genomic, transcriptomic, and proteomic analyses is employed to identify on-target mutations, changes in gene expression, and alterations in protein signaling pathways.

Protocol 4.1: Genomic Analysis for On-Target Mutations

Rationale: The most direct mechanism of resistance to a covalent inhibitor is a mutation in the target protein that removes the reactive cysteine residue or alters the drug-binding pocket. Sanger sequencing of the MAPK1 (ERK2) and MAPK3 (ERK1) genes is a targeted approach to identify such mutations.[9]

Methodology:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from both parental and resistant cell lines.

  • Primer Design: Design PCR primers that flank the coding exons of the MAPK1 and MAPK3 genes. Pay special attention to the exons containing the covalent binding site (Cys164 in ERK2, Cys183 in ERK1).

  • PCR Amplification: Amplify the target exons using a high-fidelity DNA polymerase.

  • Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing.[15]

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference genome. Look for single nucleotide variants (SNVs) that result in amino acid changes, particularly at or near the drug-binding site.

For a more comprehensive, unbiased search for mutations, Whole Exome Sequencing (WES) can be performed to identify mutations across the entire coding genome that may contribute to resistance.[9]

Protocol 4.2: Transcriptomic Analysis for Gene Expression Changes

Rationale: Resistance can emerge from transcriptional reprogramming, leading to the upregulation of bypass pathways or drug efflux pumps. RNA-sequencing (RNA-seq) provides a global view of the transcriptome, allowing for the identification of differentially expressed genes (DEGs) between sensitive and resistant cells.

Methodology:

  • RNA Isolation: Extract high-quality total RNA from multiple biological replicates of parental and resistant cells (both untreated and treated with this compound).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries (e.g., using a poly-A selection method) and perform high-throughput sequencing on a platform such as an Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control and Alignment: Assess read quality and align the sequencing reads to the human reference genome.[2]

    • Differential Gene Expression (DGE) Analysis: Use bioinformatic tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the resistant cells compared to the parental cells.

    • Pathway Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or KEGG pathway analysis to determine if the differentially expressed genes are enriched in specific signaling pathways (e.g., PI3K-AKT signaling, receptor tyrosine kinase signaling).

Summary and Future Directions

The establishment of cell lines resistant to this compound is a powerful tool for cancer drug discovery. The protocols outlined in this guide provide a robust framework for generating these valuable reagents and for conducting a multi-faceted investigation into the underlying mechanisms of resistance. By combining cellular, biochemical, genomic, and transcriptomic approaches, researchers can build a comprehensive picture of how cancer cells adapt to sustained ERK1/2 inhibition. These findings will be instrumental in designing more effective, second-generation ERK inhibitors and in identifying rational combination strategies to delay or overcome the onset of clinical resistance, ultimately improving patient outcomes.

References

  • Sample Preparation and Differential Gene Expression Analysis of Human Cancer Cell Lines by RNA Sequencing. PubMed. [Link]

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. [Link]

  • Dissecting Therapeutic Resistance to ERK Inhibition. AACR Journals. [Link]

  • RNA-seq analysis provide new insights into mapk signaling of apolipoproteinciii-induced inflammation in porcine vascular endothelial cells. NIH. [Link]

  • Bioinformatics Analysis Reveals MAPK Pathway Activation. (A), The top... ResearchGate. [Link]

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. CovalX. [Link]

  • ERK inhibition overcomes acquired resistance to MEK inhibitors. PubMed. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Differential Expression Analysis: Simple Pair, Interaction, Time-series. Bio-protocol. [Link]

  • RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics. CD Genomics. [Link]

  • Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology. [Link]

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. PubMed. [Link]

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. JOVE. [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. [Link]

  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. ResearchGate. [Link]

  • Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. MDPI. [Link]

  • Bioinformatics analysis reveals disturbance mechanism of MAPK signaling pathway and cell cycle in Glioblastoma multiforme. PubMed. [Link]

  • Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate. PMC. [Link]

  • ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors. Cancer Discovery. [Link]

  • ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy. AACR Journals. [Link]

  • Practice guidelines for Sanger Sequencing Analysis and Interpretation. ACGS. [Link]

  • ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy. PubMed. [Link]

  • (PDF) Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. ResearchGate. [Link]

Sources

synergistic combination protocols for CC-90003 and CDK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synergistic Combination Protocols for CC-90003 (Covalent ERK1/2i) and CDK4/6 Inhibitors

Executive Summary & Mechanistic Rationale

This guide details the experimental framework for combining This compound , a highly selective covalent ERK1/2 inhibitor, with CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib).

The Clinical Problem: KRAS- and BRAF-mutant tumors often develop adaptive resistance to single-agent MAPK pathway inhibition (MAPKi) via feedback loops that upregulate upstream signaling or bypass G1 cell cycle arrest. Conversely, CDK4/6 inhibition alone often results in cytostasis (G1 arrest) rather than apoptosis, allowing dormant cells to persist and eventually acquire resistance (e.g., via Cyclin E amplification or Rb loss).

The Synergistic Solution: Combining this compound with a CDK4/6 inhibitor creates a "double-lock" mechanism:

  • CDK4/6i blocks the phosphorylation of Retinoblastoma protein (Rb), sequestering E2F transcription factors and halting the G1-to-S phase transition.

  • This compound covalently binds ERK1/2, preventing the compensatory MAPK signaling surge often triggered by cell cycle arrest. Crucially, as a covalent inhibitor, this compound provides sustained target suppression that persists even after drug washout, preventing the rapid "p-ERK rebound" seen with reversible inhibitors.

The result is a shift from cytostasis (growth arrest) to apoptosis (cell death) or senescence .

Mechanistic Pathway Diagram

The following diagram illustrates the convergence of the MAPK pathway and Cell Cycle machinery, highlighting the specific intervention points for this compound and CDK4/6 inhibitors.

G cluster_MAPK MAPK Signaling Pathway cluster_CellCycle Cell Cycle Machinery (G1/S) KRAS KRAS (Mutant) BRAF BRAF/RAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK CyclinD Cyclin D1 ERK->CyclinD Upregulates Expression Synergy ERK->Synergy CDK46 CDK4/6 CyclinD->CDK46 CDK46->ERK Adaptive Feedback (If CDK4/6 blocked) Rb Rb (Phosphorylated) CDK46->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factors Rb->E2F Releases Proliferation S-Phase Entry (Proliferation) E2F->Proliferation E2F->Synergy CC90003 This compound (Covalent ERK Inhibitor) CC90003->ERK Irreversible Inhibition Palbo CDK4/6 Inhibitor (e.g., Palbociclib) Palbo->CDK46 Inhibition Apoptosis Apoptosis / Senescence (Synergistic Outcome) Synergy->Apoptosis Combined Blockade

Caption: Convergence of MAPK and Cell Cycle pathways. This compound blocks ERK-driven Cyclin D1 upregulation, while CDK4/6i prevents Rb phosphorylation. Together, they overcome adaptive resistance.

Experimental Design: The "Double-Lock" Protocol

This protocol utilizes a Checkerboard (Matrix) Assay to quantify synergy using the Combination Index (CI) method (Chou-Talalay), followed by mechanistic validation.

Phase 1: Reagents & Preparation
  • This compound Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -80°C. Note: Avoid repeated freeze-thaw cycles due to the reactive acrylamide warhead.

  • CDK4/6 Inhibitor (e.g., Palbociclib): Dissolve in DMSO to 10 mM.

  • Cell Lines: KRAS-mutant (e.g., HCT-116, A549, MIA PaCa-2) or BRAF-mutant (A375).

  • Control: Normal fibroblasts (optional, to assess therapeutic window).

Phase 2: Single-Agent Dose Finding (Range Finding)

Before testing combinations, determine the IC50 for each drug individually in your specific cell line.

  • This compound Range: 0.1 nM to 10 µM (10-point dilution, 1:3 serial).

  • CDK4/6i Range: 1 nM to 10 µM.

  • Duration: 72 hours (standard proliferation assay).[1][2]

Phase 3: The Synergy Matrix (Checkerboard Assay)

This is the core experiment to determine if the interaction is additive, synergistic, or antagonistic.

Step-by-Step Protocol:

  • Seeding:

    • Seed cells in white-walled 96-well plates (for luminescence) or clear plates (for colorimetric).

    • Density: 2,000–5,000 cells/well (cell line dependent; ensure linear growth phase).

    • Incubate 24h to allow attachment.[3]

  • Drug Matrix Preparation:

    • Design a 6x6 or 8x8 matrix.

    • X-Axis (this compound): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.

    • Y-Axis (CDK4/6i): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.

    • Tip: Include a "DMSO only" column (0,0) and "Media only" (background) wells.

  • Dosing (Co-treatment):

    • Add drugs simultaneously.[1][2][4][5][6][7][8]

    • Critical Note for this compound: Because it is covalent, ensure the drug is fully mixed. Unlike reversible inhibitors, the binding is time-dependent. A 72-hour continuous exposure is standard for synergy assays.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add CellTiter-Glo (Promega) or equivalent ATP-based viability reagent.

    • Shake plate for 2 mins; incubate 10 mins (dark).

    • Measure Luminescence.

Phase 4: Data Analysis (Combination Index)

Use software like CompuSyn or R (synergyfinder package).

  • Calculate % Inhibition for every well relative to DMSO control.

  • Calculate CI (Combination Index):

    • CI < 0.9: Synergy

    • CI = 0.9–1.1: Additive

    • CI > 1.1: Antagonism

Mechanistic Validation (Self-Validating Controls)

To confirm why the drugs are working (and prove it's not just off-target toxicity), you must perform Western Blotting on lysates from the combination treatment.

Protocol: Treat cells in 6-well plates for 24h and 48h with:

  • Vehicle

  • This compound (at IC50)

  • CDK4/6i (at IC50)

  • Combination

Key Biomarkers & Expected Results:

Target ProteinBiological RoleExpected Result (Combination)Why? (Validation Logic)
p-ERK1/2 (Thr202/Tyr204) MAPK OutputAbolished Confirms this compound target engagement.
p-Rb (Ser780/807) Cell Cycle EntryAbolished Confirms CDK4/6i efficacy; loss of pRb arrests G1.
Cyclin D1 G1/S DriverDecreased ERK inhibition should reduce Cyclin D1 levels, preventing CDK4/6 reactivation.
Cleaved Caspase-3 ApoptosisStrong Induction Indicates switch from cytostasis (single agent) to cell death (combo).
DUSP6 ERK FeedbackDecreased DUSP6 is an ERK-dependent transcript; low levels confirm pathway shutdown.

Workflow Visualization

Workflow cluster_Prep Preparation (Day 1) cluster_Treat Treatment (Day 1-4) cluster_Analysis Analysis (Day 4) Start Start: Cell Seeding (Day 0) RangeFind Determine Single Agent IC50s Start->RangeFind MatrixPrep Design 6x6 Checkerboard Matrix RangeFind->MatrixPrep AddDrugs Add this compound + CDK4/6i (Co-treat) MatrixPrep->AddDrugs Incubate Incubate 72h (37°C, 5% CO2) AddDrugs->Incubate Readout Viability Assay (CellTiter-Glo) Incubate->Readout Western Parallel Lysate: Check pERK, pRb Incubate->Western Validation Calc Calculate CI Value (Chou-Talalay) Readout->Calc Decision Synergy? Calc->Decision CI < 0.9?

Caption: Experimental workflow from IC50 determination to synergy calculation and mechanistic validation.

Troubleshooting & Expert Insights

  • Issue: "No Synergy Observed" (CI ~ 1.0)

    • Cause: The cell line may not be dependent on MAPK for Cyclin D1 expression, or it has lost Rb (Rb-null tumors are resistant to CDK4/6i).

    • Fix: Verify Rb status of the cell line. Ensure this compound concentration is sufficient to suppress DUSP6 (a sensitive marker of ERK output).

  • Issue: "High Toxicity in Single Agents"

    • Cause: Doses are too high.

    • Fix: The synergy often allows you to lower the dose of each agent by 2-4 fold. Shift the matrix to lower concentrations.

  • Technical Nuance (Covalency):

    • This compound is an irreversible inhibitor.[9][10][11][12] In washout experiments (where you treat for 6h, wash, and incubate for 48h), this compound should maintain pERK suppression, whereas a reversible inhibitor (like Ulixertinib) would not. Use this to prove the specific advantage of this compound in the combination.

References

  • Discovery and Mechanism of this compound

    • Aronchik, I., et al. (2019).[13][14] "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[4][6][12][13][14] Molecular Cancer Research.[6][13]

  • ERK + CDK4/6 Synergy Rationale

    • Hayes, T.K., et al. (2023). "Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-Mutant Pancreatic Cancer."[15] Cancer Research.[4]

  • Chou-Talalay Method (Synergy Calculation)

    • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[4]

  • Clinical Context of ERK Inhibitors

    • Sullivan, R.J., et al. (2017).[9] "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors."[9][12] Journal of Clinical Oncology.

Sources

Troubleshooting & Optimization

Technical Support Center: CC-90003 Preclinical Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: CC-90003 is a covalent, irreversible inhibitor of ERK1/2.[1] While highly potent in vitro, researchers frequently encounter poor systemic exposure (AUC) in rodent models when administering the commercially available free base. This guide addresses the physicochemical barriers (BCS Class II/IV characteristics) and physiological hurdles specific to this compound.

Part 1: Formulation & Solubility Troubleshooting

Q1: I purchased this compound (Free Base) and it precipitates in my standard vehicle (0.5% MC). How do I solubilize it for oral gavage?

A: The free base of this compound is practically insoluble in water. Standard aqueous suspensions (like Methylcellulose) often result in poor dissolution rates in the rodent gut, leading to high variability and low


 (oral bioavailability).

Recommended Action: You must transition from a simple aqueous suspension to a Co-solvent/Surfactant System or, ideally, convert to a Salt Form if synthesis capabilities exist.

Protocol A: The "Rescue" Vehicle (For Free Base) If you must use the free base, use this high-solubilizing vehicle to prevent precipitation in the syringe.

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Preparation Order (Critical):

    • Dissolve this compound completely in DMSO (Stock concentration: ~25 mg/mL).

    • Add PEG300 and vortex.

    • Add Tween-80 and vortex.

    • Slowly add Saline (warm to 37°C) while vortexing.

  • Note: This formulation is stable for <4 hours. Dose immediately.

Protocol B: The "Gold Standard" (Salt Conversion) Literature indicates that high-exposure efficacy studies utilized a salt formulation (CC-1B) rather than the free base to achieve bioequivalence at 50–100 mg/kg [1].

  • Strategy: If you observe <10% bioavailability with the free base, contact your chemistry team to generate a mesylate or hydrochloride salt form, which significantly improves the dissolution rate in the acidic environment of the stomach.

Q2: My suspension looks milky, but the particle size varies. Does this affect PK?

A: Yes, drastically. For lipophilic kinase inhibitors like this compound, absorption is dissolution-rate limited. Large particles (>10 µm) will transit the GI tract unabsorbed.

Troubleshooting Steps:

  • Micronization: Ensure drug substance is micronized (

    
    ) before adding to the vehicle.
    
  • Top-Down Processing: If you lack micronized powder, use probe sonication (not bath sonication) on the final suspension for 3 cycles of 30 seconds on ice to break up agglomerates.

Part 2: Physiological & Metabolic Barriers

Q3: We achieved solubility, but plasma concentrations are still low. Is it metabolism?

A: It is highly likely. ERK inhibitors are frequent substrates for CYP450 enzymes. In rodents, Cyp3a isoforms (Cyp3a1/2 in rats, Cyp3a11 in mice) are often responsible for rapid first-pass clearance.

Diagnostic Experiment: The ABT DDI Study To distinguish between poor absorption and rapid metabolism, perform a 1-Aminobenzotriazole (ABT) pre-treatment study.

GroupPre-treatment (t = -2h)Treatment (t = 0)Outcome Interpretation
A (Control) Vehicle POThis compound (10 mg/kg PO)Baseline AUC
B (Test) ABT (50 mg/kg PO)This compound (10 mg/kg PO)If AUC increases >5x: Issue is Metabolism (High Clearance).If AUC is unchanged: Issue is Absorption (Permeability/Solubility).

Q4: Does the covalent nature of this compound affect how I interpret PK data?

A: Yes. This compound binds covalently to Cys183 (ERK1) and Cys164 (ERK2) [2].

  • The Disconnect: Plasma half-life (

    
    ) may be short (hours), but pharmacodynamic (PD) inhibition can persist for days (turnover rate of the protein).
    
  • Action: Do not rely solely on plasma PK. You must measure Target Occupancy in PBMCs or tumor tissue to validate the dosing interval. A low plasma

    
     does not necessarily mean loss of efficacy.
    

Part 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for troubleshooting low exposure.

CC90003_Optimization Start Observe Low Oral Exposure (AUC) Check_Solubility Step 1: Check Feces/GI Tract (Is drug precipitating?) Start->Check_Solubility Solubility_Issue Yes: Solid drug found in GI Check_Solubility->Solubility_Issue Precipitation Metabolism_Issue No: Drug is dissolved but absent in blood Check_Solubility->Metabolism_Issue Clear Solution Formulation_Fix Switch Vehicle: 10% DMSO / 40% PEG300 / 5% Tween80 Solubility_Issue->Formulation_Fix Quick Fix Salt_Fix Switch Form: Synthesize Salt Form (CC-1B) Solubility_Issue->Salt_Fix Long Term Fix ABT_Study Step 2: ABT Pre-treatment Study Metabolism_Issue->ABT_Study High_Clearance AUC Increases >5x with ABT ABT_Study->High_Clearance Low_Permeability AUC Unchanged with ABT ABT_Study->Low_Permeability Dose_Escalation Increase Dose / BID Dosing (Saturate Enzymes) High_Clearance->Dose_Escalation Permeability_Enhancer Add TPGS or Lipid Formulation (Inhibit P-gp / Increase Flux) Low_Permeability->Permeability_Enhancer

Caption: Decision tree for isolating bioavailability failures. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Part 4: Standardized PK Protocol for this compound

Objective: Determine absolute oral bioavailability (


) and half-life.

1. Animal Prep:

  • Species: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g).

  • Fasting: Overnight fast (8-12h) is mandatory to reduce variability in gastric pH and emptying time.

2. Dosing Groups:

GroupRouteDoseVehiclePurpose
IV Intravenous1 mg/kg5% DMSO / 95% SalineDefine Clearance (

) & Volume (

)
PO Oral Gavage10 mg/kg10% DMSO / 40% PEG300 / 5% Tween80 / 45% SalineDefine Absorption (

)

3. Sampling Schedule:

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Anticoagulant: K2-EDTA.

  • Processing: Centrifuge at 3000g, 4°C, 10 min. Store plasma at -80°C.

  • Note: this compound is stable in plasma, but avoid repeated freeze-thaw cycles.

4. Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase.

  • Transition: Optimize for parent mass (MW: ~458.44 Da).

  • Internal Standard: Diclofenac or generic kinase inhibitor standard.

References

  • Aronchik, I., et al. (2019). Efficacy of a covalent ERK1/2 inhibitor, this compound, in KRAS-mutant cancer models reveals novel mechanisms of response and resistance.[2][3][4] Molecular Cancer Research, 17(2), 642–653.

  • Aronchik, I., et al. (2018).[1][4] Abstract 2686: Efficacy of a covalent ERK1/2 inhibitor, this compound, in KRAS mutant cancer models reveals novel mechanisms of response and resistance. Cancer Research, 78(13_Supplement), 2686.

  • MedChemExpress. (2024). This compound Product Information & Solubility Data.

Sources

resolving inconsistent IC50 values for CC-90003 across replicates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent IC50 Values for CC-90003 (ERK1/2 Inhibitor)

Introduction: The "Covalent" Variable

From the Desk of the Senior Application Scientist

If you are observing "inconsistent" IC50 values for this compound across replicates or between assays, you are likely not dealing with a simple pipetting error. You are encountering the kinetic reality of covalent (irreversible) inhibition .

Unlike standard ATP-competitive inhibitors (like Ulixertinib) which establish a rapid equilibrium, this compound forms a covalent bond with the target kinase (ERK1/2). Consequently, its potency is time-dependent . An IC50 measured at 24 hours will be significantly lower (more potent) than one measured at 6 hours. If your replicates vary in incubation time by even a small margin, or if your cell seeding density alters the proliferation rate (and thus enzyme turnover), your data will fail to align.

This guide deconstructs the physicochemical and biological variables specific to this compound to stabilize your data.

Module 1: The Diagnostic Framework

Before optimizing, diagnose the source of variability using the T.I.P.S. framework (Time, Insolubility, Plastic, Seeding).

Diagnostic Logic Flow

DiagnosticFlow Start Inconsistent IC50 Data CheckTime Are incubation times identical (±30 mins)? Start->CheckTime CheckSolubility Is the compound crashing out? CheckTime->CheckSolubility Yes TimeIssue Root Cause: Time-Dependent Inhibition (Covalent Kinetics) CheckTime->TimeIssue No CheckPlastic Are you using low-binding plastics? CheckSolubility->CheckPlastic No SolubilityIssue Root Cause: Aqueous Precipitation (Hydrophobic Crash) CheckSolubility->SolubilityIssue Yes (Cloudy) PlasticIssue Root Cause: Non-specific Binding (Plastic Adsorption) CheckPlastic->PlasticIssue No Review Biologicals\n(Cell Density/Passage) Review Biologicals (Cell Density/Passage) CheckPlastic->Review Biologicals\n(Cell Density/Passage) Yes

Figure 1: Decision tree for isolating the source of IC50 variability in covalent inhibitor assays.

Module 2: Physicochemical Troubleshooting

This compound is highly lipophilic and insoluble in water. A common error is "shocking" the compound by pipetting high-concentration DMSO stock directly into aqueous media, causing micro-precipitation that is invisible to the naked eye but devastating to IC50 curves.

Protocol: The "Intermediate Plate" Dilution Method

Do not perform serial dilutions directly in cell culture media.

Step-by-Step Methodology:

  • Master Stock: Dissolve this compound in anhydrous DMSO to 10 mM. Vortex vigorously.

  • DMSO Serial Dilution (Plate A): Perform your 1:3 or 1:10 serial dilution entirely in DMSO .

    • Why? This ensures the compound remains fully soluble during the dilution steps.

  • Intermediate Step (Plate B): Transfer 2 µL from Plate A into 198 µL of culture media (1:100 dilution). Mix well.

    • Result: This creates a 10x working solution with 1% DMSO. The rapid mixing prevents precipitation.

  • Final Assay (Plate C): Transfer 10 µL from Plate B into 90 µL of cells.

    • Final Concentration: 1x Drug, 0.1% DMSO.

Data Comparison: Direct vs. Intermediate Dilution
FeatureDirect Spike (Stock to Media)Intermediate Dilution (DMSO Plate)
Solubility Risk High. Localized precipitation at tip interface.Low. Pre-dilution stabilizes hydrophobic compounds.
IC50 Consistency Poor (High %CV between replicates).[1]High (Tight replicates).
Curve Shape Often steep Hill slopes (>3.0) due to precipitation.Standard Hill slopes (1.0–1.5).
DMSO Normalization Variable DMSO % across dose range.Constant DMSO % (e.g., 0.1%) across all wells.

Module 3: Biological Variables (The Covalent Factor)

This compound acts by covalently modifying ERK1/2.[2][3][4] Therefore, the IC50 is a moving target . You cannot compare a 24-hour assay to a 72-hour assay.

The Mechanism: Time-Dependent Inhibition

For covalent inhibitors, the relevant metric is often


 rather than a static IC50. As time progresses, the inhibitor "accumulates" on the target, driving the IC50 lower (left-shift).

CovalentKinetics E ERK1/2 (Active) EI_rev E•I Complex (Reversible) E->EI_rev + I (Kon) I This compound I->EI_rev EI_rev->E (Koff) EI_cov E-I Adduct (Irreversible/Inactive) EI_rev->EI_cov k_inact (Time Dependent)

Figure 2: Kinetic pathway of this compound. The transition from Reversible Complex to Irreversible Adduct is time-dependent, meaning longer incubation = greater inhibition.

Critical Control: Cell Density & Turnover

Because the inhibition is irreversible, new ERK1/2 protein synthesis (enzyme turnover) will restore signaling.

  • High Confluence: Slow turnover → Lower IC50 (Drug stays bound).

  • Low Confluence (Log Phase): High turnover → Higher IC50 (New ERK is synthesized, diluting the drug effect).

Action Item: Standardize seeding density rigorously. If you seed 2,000 cells/well in Replicate A and 4,000 cells/well in Replicate B, your IC50s will differ.

Module 4: Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 80% inhibition instead of 100%. Why? A: This is likely due to solubility limits or feedback loops .

  • Solubility: At high concentrations (>10 µM), the compound may precipitate, reducing the effective concentration available to bind ERK.

  • Feedback: ERK inhibition releases negative feedback on RAF/MEK. If the inhibitor is not 100% efficient, the upregulated upstream drive can force some signal through (the "ERK Rebound").

Q2: Can I wash out this compound to test for reversibility? A: Yes, this is the gold standard validation.

  • Protocol: Treat cells with 10x IC50 for 2 hours. Wash 3x with warm PBS. Add drug-free media.

  • Result: If this compound is working as expected (covalent), ERK phosphorylation should remain inhibited for 6–24 hours post-wash (unlike a reversible inhibitor, where signal returns within minutes).

Q3: Which readout is best: CTG (Viability) or Western Blot (pERK)? A: They measure different things.

  • Western Blot/ELISA (pERK): Measures Target Engagement . Use short time points (1–4 hours).

  • CTG (CellTiter-Glo): Measures Phenotypic Consequence . Use long time points (72 hours).

  • Note: Do not expect the IC50s to match.[1][5] Target engagement usually requires higher concentrations than phenotypic killing over 3 days.

References

  • Aronchik, I., et al. (2019).[3] "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[2][3][4] Molecular Cancer Research.[4] [2][3][4]

  • Selleck Chemicals. (2024). "this compound Datasheet and Solubility Guidelines." SelleckChem.

  • Lanning, B.R., et al. (2014). "A chemical biology approach to identify covalent inhibitors of protein kinases." Nature Chemical Biology. (Contextual reference for covalent kinase inhibitor methodology).

  • National Cancer Institute. (2024). "NCI Drug Dictionary: this compound."[6] Cancer.gov.

Sources

optimizing vehicle formulations for CC-90003 solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CC-90003 Formulation & Solubility Guide Authorized for: Internal Research & Development / Preclinical Operations

Welcome to the Formulation Response Center

Subject: Optimizing Vehicle Formulations for this compound (ERK1/2 Inhibitor) Ticket Status: Open Responder: Senior Application Scientist, Formulation Chemistry Group

Executive Summary: this compound is an irreversible ERK1/2 inhibitor characterized by high lipophilicity and poor aqueous solubility (BCS Class II/IV). It presents a classic "brick dust" profile: soluble in organic solvents (DMSO) but prone to rapid precipitation upon aqueous dilution. Successful delivery requires distinguishing between Solution Formulations (for PK/low-dose efficacy) and Suspension Formulations (for high-dose Tox/efficacy).

This guide replaces trial-and-error with physicochemical logic.

Module 1: Critical Physicochemical Profile

Before pipetting, understand the enemy. This compound resists solubilization due to high crystal lattice energy.

PropertyValue / StatusImplication
Primary Target ERK1/2 (Covalent)Requires sustained exposure; rapid precipitation limits bioavailability.
DMSO Solubility ~92–125 mg/mLExcellent stock solvent. Critical Warning: Hygroscopic DMSO absorbs water, causing stock precipitation. Use fresh/anhydrous DMSO only.
Water Solubility InsolubleDo not attempt simple aqueous buffers (PBS/Saline) without surfactants.
Ethanol Solubility Insoluble/PoorAvoid Ethanol as a primary cosolvent; it often fails to hold this compound in solution upon dilution.
Preferred State Crystalline SolidHigh melting point drives precipitation. Amorphous dispersions (ASDs) are superior for bioavailability but harder to stabilize.

Module 2: Formulation Decision Logic (Visualized)

Do not guess the vehicle. Follow this logic path to select the correct formulation based on your study endpoint.

G Start Start: Define Study Goal PK_Study PK / Early Efficacy (Need < 10 mg/kg) Start->PK_Study Tox_Study Tox / High Dose Efficacy (Need > 30 mg/kg) Start->Tox_Study Route_IV Route: IV PK_Study->Route_IV Route_PO Route: Oral (PO) PK_Study->Route_PO Susp_A Standard Suspension: 0.5% CMC-Na + 0.2% Tween 80 (Homogeneous Dispersion) Tox_Study->Susp_A Volume Limit Reached Sol_B High-Lipid Solution: 20% DMSO / 80% PEG400 (Infusion Pump) Route_IV->Sol_B Strict Solubility Limit Sol_A Cosolvent Solution: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Route_PO->Sol_A Avoid Precipitation

Figure 1: Decision Matrix for this compound Formulation. Select "Solution" for bioavailability accuracy or "Suspension" for dose maximization.

Module 3: Validated Protocols

Protocol A: The "Rescue" Solution (Oral/IP)

Best for: Pharmacokinetics (PK), low-dose efficacy (<10 mg/kg). Mechanism: Uses cosolvency (DMSO/PEG) to solubilize the drug and surfactant (Tween) to prevent crash-out upon contact with gastric fluids.

Ingredients:

  • This compound Powder[1]

  • DMSO (Anhydrous)

  • PEG300 (Polyethylene Glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step:

  • Weigh the required amount of this compound.

  • Dissolve completely in 10% of the final volume using DMSO. Vortex until clear. Do not proceed if cloudy.

  • Add 40% of the final volume using PEG300. Vortex.

  • Add 5% of the final volume using Tween 80. Vortex.

  • Slowly Add 45% of the final volume using Saline while vortexing continuously.

    • Critical: Adding saline too fast causes local regions of high water content, triggering irreversible precipitation.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

Protocol B: The "High-Load" Suspension (Oral Only)

Best for: Toxicology, Xenografts, High-dose efficacy (>30 mg/kg). Mechanism: Physical suspension. The drug is not dissolved; it is dispersed.[2] Bioavailability depends on dissolution rate in the gut.

Ingredients:

  • This compound Powder[1]

  • CMC-Na (Carboxymethylcellulose Sodium, Low Viscosity)

  • Tween 80[3][4][5]

  • Water for Injection

Step-by-Step:

  • Prepare Vehicle: Mix 0.5% (w/v) CMC-Na and 0.2% (w/v) Tween 80 in water. Stir overnight to ensure full polymer hydration (no "fish eyes").

  • Weigh this compound micronized powder.

  • Wetting: Add a tiny volume of the vehicle (or pure Tween 80) to the powder to create a smooth paste. This removes air pockets.

  • Dilute: Gradually add the remaining vehicle while triturating (mortar/pestle) or sonication to ensure a homogeneous suspension.

  • Verify: Check under a microscope.[3] You should see uniform particles, not large clumps.

Module 4: Troubleshooting & FAQs

Q1: I added Saline to my DMSO stock, and it turned into a white solid immediately. Why? A: You triggered a Dielectric Constant Crash . this compound is hydrophobic.[6] DMSO (dielectric constant


) supports it. Water (

) does not. When you add water directly to DMSO, the solvent power drops logarithmically.
  • Fix: Always buffer the transition with an intermediate solvent like PEG300 or PG (Propylene Glycol) before adding the aqueous phase. Follow the order: DMSO

    
     PEG 
    
    
    
    Surfactant
    
    
    Water.

Q2: My mice are exhibiting weight loss/lethargy in the vehicle control group. A: You likely exceeded the Surfactant Toxicity Threshold . High concentrations of Tween 80 (>10%) or DMSO (>20%) can cause GI irritation and systemic toxicity in mice (rats are more robust).

  • Fix: For chronic dosing (daily for >14 days), switch to the Suspension Protocol (Protocol B) . It uses minimal surfactant (0.2% Tween) and is biologically inert.

Q3: The suspension settles to the bottom within minutes. A: Your vehicle viscosity is too low or particle size is too large.

  • Fix 1 (Physical): Re-sonicate immediately before dosing.

  • Fix 2 (Chemical): Increase CMC concentration from 0.5% to 1.0% to increase viscosity/yield stress, which slows sedimentation (Stokes' Law).

Q4: Can I use acid to dissolve it? It's a kinase inhibitor. A: Proceed with caution. While many kinase inhibitors are weak bases, this compound's solubility in simple acidic buffers is often insufficient for high doses.

  • Risk: If you dissolve it in pH 2 (acid) and dose it orally, it may precipitate instantly in the higher pH of the small intestine (pH 6-7), limiting absorption. Lipid/surfactant systems (Protocol A) are generally safer for bioavailability consistency.

Module 5: Mechanism of Failure (Visualized)

Understanding why formulations fail prevents repeated mistakes.

Failure DMSO_Stock This compound in DMSO (Dissolved) Add_Water Direct Addition of Water/Saline DMSO_Stock->Add_Water Rapid Polarity Shift Intermediate Correct Method: Add PEG300 + Tween 80 DMSO_Stock->Intermediate Gradual Polarity Shift Precipitation Precipitation (Brick Dust) Bioavailability = 0% Add_Water->Precipitation Solvent Capacity < Drug Load Lattice_Energy High Crystal Lattice Energy Lattice_Energy->Precipitation Thermodynamic Drive Stable_Micelle Stable Micellar Solution Intermediate->Stable_Micelle Surfactant Shielding

Figure 2: The "Crash-Out" Mechanism vs. Micellar Stabilization.

References

  • Selleck Chemicals. (2024). This compound Physicochemical Properties & Solubility Data. Retrieved from

  • MedChemExpress. (2024). This compound Formulation & Reconstitution Calculator. Retrieved from

  • National Cancer Institute (NCI). (n.d.). Drug Dictionary: ERK Inhibitor this compound.[7] Retrieved from

  • Shobha, R., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from

  • Altasciences. (2024). Considerations to Achieve Optimal Preclinical Formulation. Retrieved from

Sources

Technical Support Center: Troubleshooting EGFR Feedback Activation During CC-90003 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing CC-90003. This guide is designed to provide in-depth scientific context, troubleshooting strategies, and detailed protocols to address a key challenge in targeted cancer therapy: the feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway during treatment with the ERK1/2 inhibitor, this compound.

Overview of the Phenomenon: Why Inhibition Can Lead to Activation

This compound is a potent and selective covalent inhibitor of ERK1/2, the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway, frequently hyperactivated in various cancers through mutations in genes like KRAS or BRAF, is a critical driver of tumor cell proliferation and survival.[1][4]

However, the MAPK pathway is regulated by a series of complex negative feedback loops.[5] Under normal conditions, active ERK1/2 can phosphorylate and inhibit upstream signaling components, including EGFR, to attenuate the signal and maintain homeostasis.[5][6] When researchers apply this compound, this ERK-mediated negative feedback is abrogated. The cell, sensing a loss of downstream signaling, compensates by upregulating upstream activators. This often manifests as a paradoxical, rapid increase in the phosphorylation and activation of receptor tyrosine kinases (RTKs) like EGFR.[7][8] This adaptive resistance mechanism can limit the therapeutic efficacy of this compound by reactivating parallel survival pathways, such as the PI3K-AKT axis.[7][9][10]

This guide will help you identify, confirm, and overcome this feedback activation in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound?

This compound is an orally available, irreversible inhibitor of both ERK1 and ERK2.[1][2] It works by covalently binding to the target kinases, preventing their activity and blocking the phosphorylation of their numerous downstream substrates.[1][11] This leads to an inhibition of the ERK-mediated signal transduction pathway, which is intended to halt ERK-dependent tumor cell proliferation and survival.[1]

Q2: What is EGFR feedback activation and why does it occur with an ERK inhibitor?

EGFR feedback activation is an adaptive response where the inhibition of a downstream node in a signaling pathway (in this case, ERK) leads to the hyperactivation of an upstream receptor (EGFR).[5][7] This occurs because ERK normally participates in a negative feedback loop that dampens EGFR signaling. By inhibiting ERK with this compound, you remove these "brakes," causing the cell to strongly activate EGFR in an attempt to restore downstream signaling.[6][8] This is a common mechanism of resistance to MAPK pathway inhibitors.[4]

Q3: What are the downstream consequences of this EGFR feedback?

Activated EGFR can signal through multiple pathways. While the MAPK pathway is blocked by this compound, activated EGFR can still signal through other crucial pro-survival pathways, most notably the PI3K-AKT-mTOR cascade.[10][12] This can provide an escape route for cancer cells, allowing them to survive and proliferate despite effective ERK inhibition, thereby limiting the overall efficacy of this compound as a monotherapy.

Q4: How can I experimentally detect EGFR feedback activation?

The most direct method is to use Western blotting to measure the phosphorylation status of EGFR at key activating tyrosine residues (e.g., Y1068, Y1173, Y1148).[13][14] In a classic feedback scenario, you would observe an increase in the p-EGFR signal following this compound treatment, while the total EGFR protein level remains relatively unchanged. This should be correlated with a decrease in the phosphorylation of an ERK substrate, like p-RSK, to confirm that this compound is active.[11]

Q5: Is this feedback phenomenon universal across all cell lines?

No, the extent of EGFR feedback activation can vary significantly depending on the genetic context of the cancer model. It is more likely to be a prominent resistance mechanism in cell lines that are dependent on the MAPK pathway (e.g., those with KRAS or BRAF mutations) and also express high levels of EGFR.[4][15] The specific cellular wiring and the presence of other mutations will influence the cell's ability to utilize this escape pathway.

Visualizing the Pathway and the Problem
This compound Action and EGFR Feedback Loop

CC-90003_EGFR_Feedback cluster_mapk MAPK Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Parallel Pathway RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Negative Feedback Downstream Proliferation & Survival ERK->Downstream CC90003 This compound CC90003->ERK Inhibits PI3K_AKT->Downstream

Caption: this compound inhibits ERK, removing negative feedback on EGFR.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and addressing experimental results suggestive of EGFR feedback activation.

Observation 1: Increased p-EGFR Levels Following this compound Treatment
  • Potential Cause: This is the hallmark of a classic feedback activation loop. The inhibition of ERK by this compound has relieved the negative feedback on EGFR, leading to its hyper-phosphorylation.

  • Recommended Action Plan:

    • Confirm On-Target Activity: First, ensure that this compound is working as expected. Probe the same lysates for a downstream target of ERK, such as phospho-RSK1 (p-RSK1), or for phospho-ERK itself.[11] A successful experiment will show a significant decrease in p-RSK1 or p-ERK alongside the increase in p-EGFR.

    • Perform a Time-Course Experiment: The feedback mechanism is often rapid. Treat your cells with this compound and harvest lysates at multiple time points (e.g., 0, 1, 4, 8, and 24 hours). This will reveal the dynamics of ERK inhibition (should be early) and subsequent EGFR activation (may peak and then stabilize).

    • Test Co-treatment with an EGFR Inhibitor: The most definitive experiment is to combine this compound with a known EGFR inhibitor (e.g., Gefitinib, Afatinib).[8] Treatment with the combination should ablate the increase in p-EGFR and may reveal a more potent effect on downstream signaling or cell viability than either agent alone.

Observation 2: Inconsistent or Attenuated Cell Viability Reduction with this compound
  • Potential Cause: The feedback activation of EGFR is likely providing a compensatory pro-survival signal through parallel pathways like PI3K-AKT, thus counteracting the pro-apoptotic or anti-proliferative effects of ERK inhibition.[7]

  • Recommended Action Plan:

    • Assess Parallel Pathway Activation: In lysates from cells treated with this compound, probe for activation of the PI3K-AKT pathway by checking for phospho-AKT (p-AKT). An increase in p-AKT alongside the increase in p-EGFR strongly suggests this is the escape mechanism.

    • Conduct Combination Viability Assays: Perform cell viability assays (e.g., WST-1, CellTiter-Glo) comparing this compound alone, an EGFR inhibitor alone, and the combination of both.[16][17] A synergistic effect, where the combination is significantly more effective at reducing cell viability than either single agent, provides strong evidence that EGFR feedback is a key resistance mechanism.

    • Validate with Multiple Cell Lines: If possible, repeat key experiments in a second cell line with a similar genetic background to ensure the observed phenomenon is not an artifact of a single model.

Troubleshooting Summary Table
Experiment This compound Alone EGFR Inhibitor Alone This compound + EGFRi Combo Rationale
Western Blot: p-ERK ↓↓↓↔ or ↓↓↓↓Confirms this compound on-target activity.
Western Blot: p-EGFR ↑↑↓↓↓↓Detects feedback (↑) and confirms its blockade (↓).
Western Blot: p-AKT ↑ or ↔↓↓Assesses activation of the PI3K escape pathway.
Cell Viability Modest DecreaseVariable DecreaseSynergistic Decrease The key functional outcome of overcoming resistance.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Observe unexpected result with this compound (e.g., high p-EGFR, low efficacy) check_target Step 1: Confirm On-Target Effect (Western Blot for p-ERK / p-RSK) start->check_target target_no p-ERK is NOT decreased check_target->target_no target_yes p-ERK is decreased check_target->target_yes revisit_protocol Troubleshoot this compound - Check compound integrity - Verify concentration - Optimize treatment time target_no->revisit_protocol Issue with drug/protocol assess_feedback Step 2: Assess Feedback (Western Blot for p-EGFR & p-AKT) target_yes->assess_feedback Drug is active feedback_no p-EGFR is NOT increased assess_feedback->feedback_no feedback_yes p-EGFR is increased (Feedback Confirmed) assess_feedback->feedback_yes other_mechanism Consider other resistance mechanisms or experimental artifacts feedback_no->other_mechanism No evidence of feedback test_combo Step 3: Test Combination Therapy (Cell Viability Assay with This compound + EGFR inhibitor) feedback_yes->test_combo Evidence of feedback end Conclusion: EGFR feedback is a key resistance mechanism. Combination strategy is validated. test_combo->end

Caption: A logical workflow for troubleshooting EGFR feedback activation.

Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-EGFR, Total EGFR, and p-ERK

This protocol is designed to simultaneously assess drug activity and feedback activation.

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., HCT116, A549) and grow to 70-80% confluency.

    • To reduce basal receptor activation, serum-starve the cells for 16-24 hours prior to treatment.[13]

    • Treat cells with Vehicle (DMSO), this compound (e.g., 1 µM), an EGFR inhibitor (e.g., 1 µM Gefitinib), and the combination for the desired time (a 4-8 hour time point is a good starting point for feedback).

  • Sample Preparation (Lysis):

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[18]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), use a wet transfer system overnight at 4°C or a high-efficiency semi-dry system.[13]

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

      • Rabbit anti-p-EGFR (e.g., Y1068) (1:1000 dilution)[14]

      • Rabbit anti-p-ERK1/2 (1:2000 dilution)

      • Mouse anti-Total EGFR (1:1000 dilution)[14]

      • Mouse anti-Actin or Tubulin (loading control) (1:5000 dilution)

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) diluted in 5% milk/TBST for 1 hour at room temperature.[13]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be performed using software like ImageJ.[13]

Protocol 2: Cell Viability Assessment (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, the EGFR inhibitor, and a combination of both in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the drug treatments. Include "vehicle only" and "no cells" (medium only) controls.

    • Incubate the plate for 72 hours (or another desired endpoint).

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized so that the absorbance of the vehicle-treated control is within the linear range of the plate reader (approx. 1.0-1.5).

  • Data Acquisition:

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the "no cells" control from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the drug concentration and use a non-linear regression model to calculate the IC50 values.

Comparison of Common Cell Viability Assays
Assay NamePrincipleDetection MethodAdvantagesDisadvantages
MTT Assay Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to purple formazan crystals.[17]Spectrophotometer (Absorbance)Inexpensive, widely used.Requires a final solubilization step; formazan crystals can be toxic.[17][19]
WST-1 / XTT Assay Similar to MTT, but the formazan product is water-soluble.[19]Spectrophotometer (Absorbance)One-step procedure, higher sensitivity than MTT, non-toxic.Can overestimate viability if metabolic activity is altered by treatment.[19]
Luminescent ATP Assay Measures ATP levels, which are proportional to the number of metabolically active cells, using a luciferase reaction.[19]LuminometerVery sensitive, fast, high-throughput compatible.Requires cell lysis, can be more expensive.[19]
References
  • Current time information in Los Angeles, CA, US. Google.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 168.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Moodle@Units.
  • Yew, P. R. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 18(5), 1085.
  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. NCBI Bookshelf.
  • Immunoprecipitation (IP) and co-immunoprecipitation protocol. Abcam.
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023, June 2). Taylor & Francis Online.
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - NIH.
  • Definition of ERK inhibitor this compound. NCI Drug Dictionary. National Cancer Institute.
  • EGFR signaling pathway in breast cancers. ResearchGate.
  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. (2019, February 1). AACR Journals.
  • Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot. Benchchem.
  • This compound | ERK Inhibitor. MedchemExpress.com.
  • Co-IP & Pull-Down for Protein–Protein Interaction Detection. Creative Proteomics.
  • How to conduct a Co-immunoprecipitation (Co-IP). Proteintech Group.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (2025, May 20). Abcam.
  • Cell Viability and Proliferation Assays. Sigma-Aldrich.
  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. (2018, October 1). PubMed.
  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). PMC.
  • Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells. (2022, August 15). UCL Discovery. University College London.
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019, September 19). PMC - NIH.
  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad.
  • Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders. PMC.
  • Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. (2025, July 10). bioRxiv.org.
  • Negative Feedback and Adaptive Resistance to the Targeted Therapy of Cancer. (2012, April 10). Science Signaling.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
  • News - GSPT1 degrader. LARVOL VERI.
  • Western blotting of phospho-EGFR and total EGFR in cells treated with... ResearchGate.
  • CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. (2021, February 25). PubMed.
  • ERK-mediated negative feedback regulation of oncogenic EGFRvIII in glioblastoma cells. (n.d.). Spandidos Publications.
  • Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. (2026, January 31). ResearchGate.
  • How do I stimulate EGF signalin for the evaluation of gene expression in cancer cells?. (2015, June 23). ResearchGate.
  • Feedback activation of EGFR/wild-type RAS signaling axis limits KRAS inhibitor efficacy in KRAS-mutated colorectal cancer. (2023, April 5). ResearchGate.
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). PMC - NIH.
  • Feedback activation of EGFR signaling limits the effectiveness of FGFR... (n.d.). ResearchGate.

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Validation & Comparative

A Comparative Analysis of CC-90003 and MEK Inhibitors in RAS-Driven Cancers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) pathway remains a critical axis of investigation, particularly in tumors harboring RAS mutations. While MEK inhibitors have represented a significant therapeutic strategy, the emergence of novel agents targeting downstream effectors like ERK offers new avenues to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the novel ERK1/2 inhibitor, CC-90003, against established MEK inhibitors, with a focus on their utility in RAS-mutant preclinical models.

The Rationale for Targeting the MAPK Pathway Beyond MEK

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that governs cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in genes such as KRAS and BRAF, is a hallmark of many aggressive cancers. For years, the therapeutic focus has been on inhibiting MEK1 and MEK2, the kinases directly upstream of ERK. However, the clinical success of MEK inhibitors as single agents in KRAS-mutant cancers has been limited.[1][2] This is often attributed to feedback reactivation of the pathway, where inhibition of MEK leads to a rebound in ERK signaling.[3]

This inherent resistance mechanism has spurred the development of inhibitors that target the final kinase in the cascade, ERK1/2. The hypothesis is that direct inhibition of ERK can provide a more complete and durable blockade of the MAPK pathway, bypassing the feedback loops that plague MEK inhibitors. This compound is a covalent inhibitor of ERK1/2 that has shown promise in preclinical models of KRAS-mutant tumors, a population with a high unmet medical need.[1][4][5][6]

Signaling Pathways: MEK vs. ERK Inhibition

The strategic difference between MEK and ERK inhibition is best visualized through the signaling cascade.

MAPK_Pathway cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival MEK Inhibitors MEK Inhibitors (e.g., Trametinib, Selumetinib) MEK Inhibitors->MEK1/2 This compound This compound This compound->ERK1/2

Caption: The MAPK signaling pathway and points of inhibition.

MEK inhibitors act upstream of ERK, creating an opportunity for the cell to overcome the blockade through various feedback mechanisms that can reactivate ERK. In contrast, this compound directly inhibits ERK, the final effector of the pathway, theoretically providing a more definitive shutdown of downstream signaling.

Preclinical Efficacy: A Head-to-Head Data Synthesis

Direct comparative studies of this compound against a panel of MEK inhibitors under identical experimental conditions are not yet published. However, by synthesizing data from various preclinical studies, we can draw meaningful comparisons of their in vitro and in vivo activities.

In Vitro Potency in KRAS-Mutant Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table summarizes the reported IC50 values for this compound and several MEK inhibitors in a panel of KRAS-mutant cancer cell lines.

Cell LineCancer TypeKRAS MutationThis compound GI50 (µM)Trametinib IC50 (nM)Selumetinib IC50 (µM)Binimetinib IC50 (nM)Cobimetinib IC50 (µM)
HCT-116ColorectalG13DInduces cell death >1µM[1]36>1[7]30-250[8]1[9]
A549LungG12S~1[1]->1[10]--
NCI-H2122LungG12C~1[1]->1[7]--
Calu-6LungQ61K--0.32-1.0[10]--
SK-LU-1LungG12D--0.5[10]--

Note: GI50 represents the concentration for 50% growth inhibition. IC50 values are for inhibition of cell proliferation. Data is compiled from multiple sources and experimental conditions may vary.[1][7][8][9][10]

From the available data, this compound demonstrates potent anti-proliferative activity in KRAS-mutant cell lines, and notably, can induce cell death at concentrations above 1 µM in the HCT-116 colorectal cancer line.[1] While direct comparison is challenging due to differing experimental readouts (GI50 vs. IC50) and conditions, the data suggests that this compound's potency is within a relevant therapeutic window and comparable to or, in some cases, more potent than MEK inhibitors in certain KRAS-mutant contexts.

In Vivo Efficacy in Xenograft Models

The ultimate test of a preclinical compound is its ability to inhibit tumor growth in vivo. The following table summarizes key findings from xenograft studies of this compound and MEK inhibitors in KRAS-mutant models.

CompoundModelCancer TypeDosingOutcome
This compound HCT-116 XenograftColorectal50 mg/kg, once daily65% Tumor Growth Inhibition (TGI)[5]
LXFA-983 PDXLung50-100 mg/kg, once dailyDose-dependent TGI[5]
PAXF-2059 PDXPancreatic50-100 mg/kg, once dailyDose-dependent TGI[5]
Trametinib HT-29 Xenograft (BRAF mutant)Colorectal-Suppresses tumor growth
Selumetinib Colorectal XenograftColorectal10-100 mg/kg, twice dailyDose-dependent tumor growth inhibition[7]
Binimetinib Xenograft ModelsVarious3-30 mg/kg, dailyDose-dependent TGI[8]

Note: PDX stands for Patient-Derived Xenograft. Data is compiled from multiple sources and experimental conditions may vary.[5][7][8]

This compound demonstrates significant in vivo efficacy in both cell line-derived xenografts and patient-derived xenograft (PDX) models of KRAS-mutant cancers, achieving substantial tumor growth inhibition at well-tolerated doses.[5] The data for MEK inhibitors also shows in vivo activity, although much of the reported data is in BRAF-mutant models, where they have shown greater clinical success.

Experimental Methodologies: Ensuring Self-Validating Systems

The trustworthiness of preclinical data hinges on the robustness of the experimental protocols. Below are outlines of the standard methodologies used to generate the data presented in this guide.

In Vitro Cell Proliferation Assays

The causality behind choosing a particular cell proliferation assay often relates to the specific question being asked. Assays like the MTT or CellTiter-Glo are excellent for high-throughput screening to determine a compound's general effect on cell viability and metabolic activity.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or a MEK inhibitor) and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

  • Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50/GI50 Calculation IC50/GI50 Calculation Absorbance Reading->IC50/GI50 Calculation

Caption: Workflow for a typical MTT cell proliferation assay.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating a compound's efficacy in a more complex biological system. The choice of model (cell line-derived vs. PDX) is critical; PDX models are often considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[12]

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel to improve tumor take rate.[13]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[13]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups and initiate treatment with the test compound (e.g., this compound or a MEK inhibitor) via the appropriate route of administration (e.g., oral gavage).[12]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Xenograft_Study_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for a subcutaneous xenograft study.

Mechanisms of Resistance: The Next Frontier

A critical aspect of targeted therapy is understanding and overcoming resistance. For MEK inhibitors, resistance often arises from reactivation of the MAPK pathway.[3]

For this compound, initial studies have identified a potential resistance mechanism involving increased signaling through the MAPK axis and engagement of parallel pathways in a colorectal cancer PDX model.[1] This highlights the adaptability of cancer cells and the need for combination therapies. A study has shown that combining this compound with docetaxel can lead to complete tumor regression and prevent regrowth in a lung cancer PDX model.[1][4][5][6]

Conclusion and Future Directions

The future of MAPK pathway inhibition in KRAS-mutant cancers will likely involve combination strategies. The finding that this compound synergizes with chemotherapy highlights a promising path forward. Further research should focus on identifying biomarkers of response to ERK inhibition and exploring rational combinations that can overcome both intrinsic and acquired resistance. As our understanding of the complexities of the MAPK pathway and tumor heterogeneity grows, so too will our ability to effectively target these dependencies for improved patient outcomes.

References

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A Researcher's Guide to Cross-Validating CC-90003 Response with CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, particularly for tumors driven by the mitogen-activated protein kinase (MAPK) pathway, understanding the nuances of drug response and resistance is paramount. CC-90003, a covalent and irreversible inhibitor of ERK1/2, has shown promise in preclinical models of KRAS-mutant cancers, a notoriously challenging therapeutic space.[1][2][3] However, the clinical development of this compound was halted due to a lack of objective responses and an unfavorable pharmacokinetic profile in a Phase Ia trial.[4] This underscores the critical need for robust preclinical validation strategies to identify patient populations most likely to benefit and to proactively uncover mechanisms of resistance.

This guide provides a comprehensive framework for utilizing CRISPR-Cas9 genome-wide screening to cross-validate the cellular response to this compound. We will delve into the scientific rationale, provide a detailed experimental workflow, and compare this cutting-edge approach with alternative validation methods. This document is intended for researchers, scientists, and drug development professionals seeking to employ functional genomics to de-risk and optimize the clinical path for targeted therapies like this compound.

The Rationale: Why Use CRISPR-Cas9 to Interrogate this compound Response?

The MAPK signaling cascade (RAS-RAF-MEK-ERK) is a central regulator of cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like KRAS and BRAF lead to constitutive activation of this pathway, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, resistance often emerges through various mechanisms, including feedback reactivation of the pathway. Targeting the terminal kinase, ERK, with inhibitors like this compound presents a logical strategy to overcome this resistance.[1]

CRISPR-Cas9 screening is a powerful tool for systematically identifying genes that modulate a drug's efficacy.[5][6] By creating a diverse population of cells, each with a single gene knocked out, we can assess which genetic perturbations lead to either enhanced sensitivity or resistance to this compound. This approach offers several key advantages:

  • Unbiased Discovery: Genome-wide screens can uncover novel and unexpected genes and pathways that influence drug response, moving beyond our current understanding of the MAPK pathway.[7][8]

  • Causal Inference: Unlike correlational studies, CRISPR screens directly test the causal relationship between gene loss and a specific phenotype (in this case, altered sensitivity to this compound).[5]

  • Identification of Resistance Mechanisms: By selecting for cells that survive and proliferate in the presence of this compound, we can identify genes whose loss confers resistance. This knowledge is invaluable for developing combination therapies to overcome or prevent resistance.[9][10]

  • Identification of Sensitizing Gene Knockouts: Conversely, identifying gene knockouts that enhance the efficacy of this compound can reveal synergistic drug combinations.[11]

The MAPK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical MAPK signaling pathway and highlights the critical position of ERK, the direct target of this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK CC90003 This compound CC90003->ERK

Caption: The MAPK signaling cascade and the inhibitory action of this compound on ERK1/2.

Experimental Workflow: A Step-by-Step Guide to a this compound CRISPR-Cas9 Screen

This section outlines a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify modulators of this compound response.

CRISPR_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis sgRNA_Library sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (Low MOI) sgRNA_Library->Transduction Cas9_Cells Cancer Cell Line (e.g., KRAS-mutant) Expressing Cas9 Cas9_Cells->Transduction Initial_Population Initial Cell Population (Day 0) Transduction->Initial_Population DMSO_Control DMSO Control Initial_Population->DMSO_Control CC90003_Treatment This compound Treatment (e.g., IC50) Initial_Population->CC90003_Treatment Harvest_gDNA Harvest Genomic DNA DMSO_Control->Harvest_gDNA Harvest at multiple time points CC90003_Treatment->Harvest_gDNA Harvest at multiple time points PCR_Amplify PCR Amplify sgRNA Cassettes Harvest_gDNA->PCR_Amplify NGS Next-Generation Sequencing (NGS) PCR_Amplify->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify modulators of this compound response.

Detailed Experimental Protocol:
  • Cell Line Selection and Engineering:

    • Choose a cancer cell line relevant to the therapeutic indication of this compound, such as a KRAS-mutant colorectal or pancreatic cancer cell line.

    • Ensure the selected cell line is sensitive to this compound to allow for the selection of resistant populations.

    • Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by selection (e.g., with puromycin or blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).

  • sgRNA Library Transduction:

    • Utilize a genome-wide lentiviral sgRNA library (e.g., TKOv3).[10]

    • Determine the optimal multiplicity of infection (MOI) to ensure that the majority of cells receive a single sgRNA construct. A low MOI (0.3-0.5) is recommended.

    • Transduce the Cas9-expressing cells with the sgRNA library at a sufficient scale to maintain library representation (at least 200-500 cells per sgRNA).

  • Drug Treatment and Cell Culture:

    • After transduction and selection, split the cell population into two main arms: a vehicle control (DMSO) and a this compound treatment arm.

    • Determine the appropriate concentration of this compound to use. This is typically a concentration that inhibits cell growth by 50-80% (IC50-IC80) to provide a sufficient selective pressure.

    • Culture the cells for a duration that allows for the enrichment of resistant or depletion of sensitive clones (typically 14-21 days). Maintain library representation by passaging a sufficient number of cells at each split.

    • Collect cell pellets at the beginning of the experiment (Day 0) and at various time points throughout the treatment period from both the control and treated populations.

  • Genomic DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from the collected cell pellets.

    • Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

    • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each sample.

  • Data Analysis:

    • Utilize bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[9]

    • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. The corresponding genes are candidate resistance genes.

    • Identify sgRNAs that are significantly depleted in the this compound-treated population. The corresponding genes may be essential for survival in the presence of the drug or their knockout may be synthetically lethal with this compound.

  • Hit Validation:

    • Validate the top candidate genes from the screen using individual sgRNAs to confirm their effect on this compound sensitivity.

    • Perform follow-up experiments to elucidate the mechanism by which the validated hits modulate drug response. This may include western blotting to assess pathway activation, cell cycle analysis, or apoptosis assays.

Interpreting the Results: What to Expect from the Screen

Based on previous CRISPR screens with MAPK pathway inhibitors, several classes of genes are anticipated to emerge as modulators of this compound response:

  • Negative Regulators of the MAPK Pathway: Loss of function of genes that normally suppress MAPK signaling (e.g., NF1, DUSP family members) is expected to confer resistance to this compound by reactivating the pathway.[6][7][12]

  • Components of Parallel Survival Pathways: Genes involved in parallel pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, may be identified as resistance hits. Their knockout could potentially sensitize cells to this compound.[7][12]

  • Cell Cycle and Apoptosis Regulators: Genes that control cell cycle progression or apoptosis may influence the cellular response to ERK inhibition.

  • Novel and Unexpected Hits: The unbiased nature of the screen may reveal previously uncharacterized genes or pathways that play a role in the response to ERK inhibition.

Comparison with Alternative Methods for Validating Drug Response

While CRISPR-Cas9 screening is a powerful tool, it is essential to consider its place within a broader drug development and validation toolkit. The following table compares CRISPR screens with other common methods.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Screens Systematic gene knockout to identify causal relationships between genotype and drug response.[5]Unbiased, genome-wide discovery; provides causal evidence; identifies both resistance and sensitivity genes.Can be technically demanding and time-consuming; results require extensive validation; may not fully recapitulate in vivo complexity.
Patient-Derived Organoids (PDOs) 3D cell cultures derived from patient tumors that better mimic the in vivo tumor microenvironment.[13]High clinical relevance; can be used for personalized medicine approaches; maintain genetic stability.[13]Technically challenging to establish and maintain; may not be suitable for high-throughput screening.
Patient-Derived Xenografts (PDX) Implantation of patient tumor tissue into immunodeficient mice.Gold standard for in vivo efficacy testing; preserves tumor heterogeneity.Expensive and time-consuming; ethical considerations; may not fully recapitulate the human immune system.
RNA Interference (RNAi) Screens Use of siRNAs or shRNAs to knockdown gene expression.Established technology.Prone to off-target effects; incomplete knockdown can lead to false negatives.[6]
Chemical Genomics/High-Throughput Drug Screening Screening large libraries of small molecules to identify synergistic or antagonistic interactions with the drug of interest.Can directly identify potential combination therapies.Does not directly reveal the genetic basis of the interaction; can be limited by the diversity of the compound library.

Conclusion: A Path Forward for this compound and Other Targeted Therapies

The journey of a targeted therapy from preclinical discovery to clinical success is fraught with challenges, as exemplified by the story of this compound. While its initial clinical trial was disappointing, the molecule itself, a potent and selective covalent inhibitor of a key oncogenic driver, may still hold therapeutic potential in specific, well-defined patient populations.

By employing powerful functional genomics tools like CRISPR-Cas9 screening, we can gain a much deeper and more nuanced understanding of the factors that govern response and resistance to drugs like this compound. The insights gleaned from such screens can guide the development of rational combination therapies, identify predictive biomarkers for patient stratification, and ultimately resurrect promising therapeutic candidates by positioning them for success in the right clinical context. The framework presented in this guide provides a robust starting point for researchers dedicated to advancing the promise of precision oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.